Einecs 257-911-3
Description
Properties
CAS No. |
52434-58-9 |
|---|---|
Molecular Formula |
C22H47NO2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
N-ethylethanamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h2-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3 |
InChI Key |
AVDWNNLLWHAQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCNCC |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Einecs 257 911 3
Traditional Synthetic Routes for Benzotriazole-Derived UV Absorbers
The synthesis of this complex molecule is a multi-step process. The foundational structure is the 2-(2-hydroxyphenyl)-2H-benzotriazole core, which is later functionalized and esterified to yield the final product.
A common industrial pathway to create the benzotriazole (B28993) core involves a three-step sequence:
Diazotization: An appropriate ortho-nitroaniline is treated with a nitrite (B80452) source (like sodium nitrite) in an acidic medium to form a diazonium salt. google.com
Azo Coupling: The highly reactive diazonium salt is then coupled with a substituted phenol (B47542). For Einecs 257-911-3, the precursor phenol is 4-tert-butyl-2-allylphenol, which will eventually become the 3-(1,1-dimethylethyl)-4-hydroxyphenyl moiety with a propanoic acid side chain. This coupling reaction forms a 2-(2-nitrophenylazo) substituted phenol intermediate. google.comgoogle.com
Reductive Cyclization: The nitroazo intermediate undergoes reduction. This step reduces the nitro group to an amine, which then intramolecularly cyclizes to form the stable five-membered triazole ring, yielding the 2-(2-hydroxyphenyl)-2H-benzotriazole scaffold. google.comgychbjb.comoriprobe.com
Esterification and Transesterification Approaches
The final step in the synthesis of this compound is the esterification of the carboxylic acid group on the propanoic acid side chain. The key intermediate is 3-(3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl)propionic acid. nih.govsigmaaldrich.com This acid is reacted with a mixture of C7-9 branched and linear alcohols to form the final ester product.
Esterification is typically acid-catalyzed, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction involves heating the carboxylic acid with the alcohol mixture, usually with azeotropic removal of water to drive the equilibrium towards the product.
Transesterification is an alternative route where a simple alkyl ester of the propionic acid precursor (e.g., the methyl or ethyl ester) is reacted with the C7-9 alcohol mixture. This reaction is also typically catalyzed by an acid or a base and involves distilling off the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) to favor the formation of the desired higher alkyl esters. google.com
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Direct Esterification | Sulfuric Acid, p-TSA | Heat, Water Removal | Direct, uses carboxylic acid precursor | Requires stoichiometric amounts of strong acid, potential for side reactions |
| Transesterification | Basic Catalysts (e.g., NaOMe), Acid Catalysts | Heat, Distillation of byproduct alcohol | Can be driven to completion easily | Requires an initial esterification step to create the starting material |
Condensation Reactions and Polymerization Techniques
Condensation reactions are fundamental to building the core structure of benzotriazole UV absorbers. The key condensation is the intramolecular cyclization of the reduced azo intermediate. ijariie.com This cyclocondensation of an in-situ generated o-phenylenediamine (B120857) derivative is a spontaneous and efficient way to form the triazole ring. gsconlinepress.com
While the synthesis of the this compound molecule itself does not directly involve polymerization, related techniques are used to create reactive UV absorbers that can be chemically bonded (grafted) onto polymer backbones, for instance, in textiles. researchgate.netresearchgate.net This involves synthesizing a derivative of the benzotriazole UV absorber that contains a polymerizable group, such as an acryloyl moiety. researchgate.net This approach creates a more permanent UV protection that is not prone to leaching.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing the synthesis of benzotriazole UV absorbers is critical for industrial viability, focusing on maximizing yield, minimizing reaction times, and ensuring high purity. Research has shown that reaction parameters for the initial diazotization and coupling steps are crucial. researchgate.net
For the reductive cyclization step, various reducing agents can be employed, from catalytic hydrogenation using catalysts like Raney Nickel to chemical reductants. gychbjb.com The choice of reductant and conditions (temperature, pressure) significantly impacts the yield and purity of the benzotriazole core. For instance, selective catalytic hydrogenation of a related nitroazo compound achieved 100% conversion and 95% selectivity at 60°C and 1.5 MPa using Raney-Ni. gychbjb.com
Recent studies have also explored flow chemistry platforms for synthesizing the benzotriazole ring, which can offer enhanced control over reaction parameters like temperature and residence time, leading to improved yields and safety. researchgate.net Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields compared to conventional heating methods. ijpsonline.comresearchgate.net
| Parameter | Traditional Method | Optimized/Alternative Method | Impact of Optimization |
| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) ijpsonline.com | Drastic reduction in reaction time, often higher yields |
| Reaction Vessel | Batch reactor | Continuous flow reactor researchgate.net | Improved process control, safety, and scalability |
| Catalyst (Reduction) | Stoichiometric reductants | Catalytic Hydrogenation (e.g., Raney-Ni) gychbjb.com | Higher efficiency, less waste, catalyst can be recycled |
| Pressure (Cyclization) | Atmospheric pressure | High pressure (3.0-4.0 MPa) google.com | Can enable solvent-free conditions and improve reaction rate |
Principles of Sustainable Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like benzotriazole UV absorbers to reduce environmental impact and improve process efficiency. google.com
Green Solvents and Reaction Media Development
Traditional syntheses often rely on volatile organic compounds (VOCs) as solvents. Green chemistry seeks to replace these with more environmentally benign alternatives.
Water: For certain steps, such as the initial diazotization and coupling, water is the primary solvent. oriprobe.com Catalyst-free reactions in water have been developed for related N-substituted azoles, demonstrating the potential for broader application. acs.org
Ionic Liquids: Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) have been used as both a catalyst and a solvent for N-alkylation of benzotriazole under solvent-free conditions, offering good yields and potential for catalyst recycling. researchgate.net
Superheated Flow Chemistry: This technique allows for the use of solvents at temperatures above their atmospheric boiling points, which can improve reaction rates and enable the use of greener solvents that might be less effective at lower temperatures. researchgate.net
| Solvent Type | Example | Application Area | Sustainability Advantage |
| Traditional Organic | Toluene, Benzene | Esterification, General Synthesis | Effective for dissolving nonpolar reactants |
| Aqueous Media | Water | Diazotization, Coupling, some Michael additions acs.org | Non-toxic, inexpensive, environmentally benign |
| Ionic Liquids | [Bmim]OH researchgate.net | N-Alkylation | Low volatility, recyclable, can act as both solvent and catalyst |
Catalytic Systems for Enhanced Atom Economy and Selectivity
Atom economy is a core concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. rsc.org The development of advanced catalytic systems is key to achieving this goal.
Heterogeneous Catalysts: Using solid-phase catalysts, such as Raney-Ni for reduction, simplifies product purification and allows for catalyst recovery and reuse, reducing waste. gychbjb.com
Phase-Transfer Catalysis (PTC): PTC is highly effective for reactions involving reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate). This technique uses a phase-transfer agent to shuttle a reactant across the phase boundary, accelerating the reaction under mild conditions and reducing the need for harsh solvents. thieme-connect.com It is particularly useful for N-alkylation reactions on the benzotriazole ring.
Palladium Catalysis: Modern cross-coupling and C-H activation reactions using palladium catalysts offer highly efficient and selective routes to form substituted benzotriazoles, often with excellent atom economy. organic-chemistry.org For example, C-H activation of aryl triazene (B1217601) compounds followed by intramolecular amination provides a direct route to 1-aryl-1H-benzotriazoles. organic-chemistry.org
These sustainable approaches are paving the way for more efficient, less wasteful, and environmentally responsible production of vital chemical additives like this compound.
Waste Minimization and By-product Management Strategies
In the industrial synthesis of this compound, the principles of green chemistry are increasingly being applied to minimize waste and manage by-products effectively. These strategies focus on the use of renewable raw materials, environmentally benign catalysts, and processes that reduce the generation of hazardous substances.
One significant approach to waste minimization is the adoption of enzymatic synthesis. Lipase-mediated esterification of p-methoxycinnamic acid with 2-ethylhexanol presents a green alternative to traditional chemical methods. nih.govresearchgate.net This biocatalytic process often operates under milder conditions, reducing energy consumption and the formation of unwanted side products. For instance, the use of Rhizopus oryzae lipase (B570770) has been shown to produce high yields of 2-ethylhexyl-p-methoxycinnamate. nih.govresearchgate.net
Another innovative, waste-reducing technique is mechanochemical synthesis. This solvent-free or low-solvent method uses mechanical energy to initiate chemical reactions, thereby drastically reducing the volume of solvent waste that requires treatment and disposal.
Furthermore, the recovery of unreacted starting materials and their re-introduction into the process stream is a standard practice for waste reduction. For instance, in the Claisen condensation synthesis of related cinnamic acid esters, unreacted 4-methoxy cinnamic acid can be recovered from wash streams. scispace.com
The table below summarizes key strategies for waste minimization and by-product management in the synthesis of this compound.
| Strategy | Description | Key Advantages |
| Enzymatic Synthesis | Utilizes lipases as biocatalysts for the esterification reaction. | Milder reaction conditions, high selectivity, reduced by-products, biodegradable catalyst. |
| Mechanochemical Synthesis | Employs mechanical energy to drive the reaction, often in the absence of a solvent. | Significant reduction in solvent waste, potential for improved energy efficiency. |
| By-product Recycling | Recovery and regeneration of valuable materials from by-product streams. | Reduces waste disposal, improves atom economy, enhances cost-effectiveness. |
| Recovery of Unreacted Materials | Separation and recycling of unreacted starting materials back into the reactor. | Increases overall yield, minimizes raw material consumption and waste. |
Process Intensification and Scale-Up Considerations for Industrial Production
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the industrial production of this compound, several process intensification and scale-up strategies are considered to enhance efficiency and reduce costs.
Continuous flow synthesis offers significant advantages over traditional batch processing for the production of esters like this compound. researchgate.net The esterification of acetic acid and ethanol, a similar reaction, has been successfully demonstrated in flow-type membrane reactors, achieving yields that surpass the equilibrium conversion of batch reactors. mdpi.com
In a continuous flow setup, reactants are continuously fed into a reactor, and the product is continuously removed. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. The enhanced heat and mass transfer characteristics of flow reactors are particularly beneficial for managing the exothermic nature of some esterification reactions. numberanalytics.com The transition from batch to continuous processing is a key strategy for process intensification in the production of various esters. researchgate.net
The choice of reactor is critical for the efficient industrial production of this compound. Both continuous stirred-tank reactors (CSTRs) and plug-flow reactors (PFRs) are considered for esterification reactions. mdpi.comresearchcommons.org
Continuous Stirred-Tank Reactor (CSTR): CSTRs provide uniform mixing and temperature distribution. However, for reversible reactions like esterification, the conversion in a single CSTR is limited by the chemical equilibrium at the exit conditions. researchcommons.org
Plug-Flow Reactor (PFR): PFRs, often in the form of tubular reactors, can achieve higher conversions for equilibrium-limited reactions compared to a CSTR of the same volume. mdpi.comijltemas.in This is because the concentration of reactants decreases along the length of the reactor, continuously shifting the equilibrium towards the products.
For esterification processes, reactive distillation is a highly effective process intensification technique. It combines reaction and separation in a single unit, where the continuous removal of a by-product (typically water) shifts the reaction equilibrium to favor higher product formation. researchgate.net Membrane reactors, which selectively remove water from the reaction mixture, also serve to drive the esterification towards completion. mdpi.com
The design of the reactor must also consider the catalyst used. For solid-supported catalysts, packed-bed reactors are a common choice, allowing for easy separation of the catalyst from the product stream and potential for catalyst reuse. scispace.com
After synthesis, this compound must be purified to meet the stringent requirements for cosmetic applications. A common purification method is vacuum distillation . scispace.com Due to the high boiling point of the ester, distillation under reduced pressure is necessary to prevent thermal decomposition.
Another crucial purification step involves washing the crude product to remove unreacted starting materials, catalysts, and by-products. For instance, the product can be washed with a 10% sodium carbonate solution to remove any acidic impurities, such as unreacted p-methoxycinnamic acid. scispace.com This is followed by washing with water to remove any remaining salts and soluble impurities. google.com The organic layer is then dried using an anhydrous drying agent like sodium sulfate (B86663) before the final purification by distillation. scispace.com
The following table outlines the typical post-synthesis purification steps for this compound.
| Purification Step | Purpose | Details |
| Washing | Removal of acidic impurities, catalysts, and water-soluble by-products. | Typically involves washing with an aqueous basic solution (e.g., sodium carbonate) followed by water. |
| Drying | Removal of residual water from the organic product layer. | Use of anhydrous drying agents such as sodium sulfate. |
| Vacuum Distillation | Final purification to achieve high purity of the final product. | Performed under reduced pressure to lower the boiling point and prevent thermal degradation. |
Advanced Analytical Characterization of Einecs 257 911 3 in Complex Material Matrices
Spectroscopic Methods for Understanding Interactions and Distribution
Spectroscopic techniques are indispensable for elucidating the behavior of Einecs 257-911-3 within a host material. They provide insights into the molecule's photophysical properties, its chemical interactions with the polymer matrix, its molecular conformation, and its state of dispersion.
UV-Vis Absorption and Fluorescence Spectroscopy for Photophysical Behavior
The fundamental mechanism of this compound as an optical brightener is its fluorescence. benchchem.com This process begins with the absorption of light in the UV spectrum (typically 340-380 nm) and subsequent emission of light in the blue portion of the visible spectrum (around 420-480 nm). mayzo.comscirp.org UV-Vis absorption spectroscopy is used to determine the maximum absorption wavelength (λmax), which is essential for optimizing the excitation wavelength in fluorescence studies. scirp.org
Fluorescence spectroscopy provides detailed information on the emission spectrum and the quantum yield, which is a measure of the efficiency of the fluorescence process. benchchem.com The photophysical behavior, including absorption and emission characteristics, can be influenced by the surrounding matrix. For instance, studies on similar bis-benzoxazole compounds show that the fluorescence quantum yield can be exceptionally high (≥ 0.88), indicating efficient light emission. benchchem.com The specific wavelengths for excitation and emission are critical parameters for analysis. For a similar optical brightener, Uvitex OB, an excitation maximum of 375 nm and an emission maximum of 425 nm have been utilized for its detection. nih.gov
Table 1: Representative Photophysical Data for Benzoxazole-based Optical Brighteners
| Parameter | Typical Value/Range | Analytical Significance |
|---|---|---|
| UV Absorption Maximum (λmax) | 360–380 nm | Determines optimal excitation wavelength for fluorescence analysis. scirp.orgacs.org |
| Fluorescence Emission Maximum | 420–440 nm | Characterizes the "whitening" blue light emitted. nih.govacs.org |
| Fluorescence Quantum Yield (Φfl) | ≥ 0.88 | Indicates the efficiency of the brightening effect. benchchem.com |
| Fluorescence Lifetime | ~0.85 - 1.8 ns | Provides insight into the excited state deactivation processes. benchchem.combenchchem.com |
Note: Data are representative of the bis-benzoxazole stilbene (B7821643) class of compounds to which this compound belongs.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Interactions
FTIR and Raman spectroscopy are powerful, non-destructive techniques used to probe the chemical structure and interactions of additives within a polymer matrix. metrohm.comedinst.com These vibrational spectroscopy methods can identify functional groups and detect changes in chemical bonds that occur due to interactions between the additive and the host material. mdpi.com
FTIR spectroscopy is particularly sensitive to polar functional groups and can be used to identify the characteristic vibrational modes of the benzoxazole (B165842) and phenylene groups within the this compound molecule. mdpi.compolimi.it Changes in peak position or shape in the FTIR spectrum of a polymer composite, compared to the pure polymer and additive, can indicate specific interactions such as hydrogen bonding or other intermolecular forces.
Raman spectroscopy is complementary to FTIR, being more sensitive to non-polar bonds like C=C double bonds and aromatic rings, which are abundant in the stilbene core of this compound. mdpi.com This makes it highly effective for identifying the additive and studying its distribution. researchgate.net Raman microscopy can even be used to map the spatial distribution of the additive within the matrix, revealing information about its dispersion. edinst.com
Nuclear Magnetic Resonance (NMR) for Molecular Environment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for detailed molecular structure elucidation in solution and solid states. filab.frpageplace.de For analyzing additives like this compound in a material matrix, NMR can provide unparalleled insight into the molecular environment and conformational changes. filab.frresearchgate.net
In solution-state NMR, parameters like chemical shifts and spin-spin couplings can reveal the precise structure of the additive and its interactions. creative-biostructure.com For stilbene-like molecules, ¹H NMR is used to study the conformation, as the chemical shifts of the ethylene (B1197577) protons are sensitive to the orientation of the phenyl rings. hi.is
Solid-state NMR (ssNMR) is particularly valuable for studying the additive directly within the polymer matrix without dissolution. creative-biostructure.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of the less abundant carbon-13 nuclei, providing information on the local environment, mobility, and conformation of the this compound molecule as it exists in the final product. creative-biostructure.com This can help differentiate between well-dispersed molecules and aggregated domains.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Dispersion and Aggregation
The physical distribution of this compound within a material matrix significantly impacts its performance. XRD and SAXS are key techniques for characterizing the dispersion and aggregation state of additives.
X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. For a semi-crystalline polymer containing this compound, XRD can reveal if the additive affects the polymer's crystallinity. It can also identify the crystalline form of the additive itself if it phase-separates or forms sufficiently large aggregates. uc.edu
Small-Angle X-ray Scattering (SAXS) provides information on nanoscale structural features, making it ideal for studying the size, shape, and distribution of additive aggregates in a matrix. uc.eduanl.gov By analyzing the scattering pattern at very low angles, SAXS can quantify the size of aggregate domains, which can range from nanometers to micrometers. anl.govresearchgate.net Studies on similar polymer systems have used SAXS to characterize temperature-dependent aggregation and the formation of fibrillar or network-like structures, which are critical for material properties. uc.educhemrxiv.org
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating the additive from the complex material matrix and quantifying its concentration, which is vital for regulatory compliance and quality assurance.
High-Performance Liquid Chromatography (HPLC) for Additive Analysis
High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the analysis of non-volatile additives like this compound. europa.eukiesow.co.uk The method involves extracting the additive from the material matrix using a suitable solvent, followed by separation and quantification.
A typical HPLC method for an optical brightener involves a reverse-phase (RP) column, such as a C18 column, and a mobile phase gradient, often consisting of acetonitrile (B52724) and water. sielc.commdpi.com Detection is a critical aspect of the analysis. Given the fluorescent nature of this compound, a fluorescence detector (FLD) offers excellent sensitivity and selectivity. europa.eu A UV or Diode Array Detector (DAD) can also be used, typically set to the absorption maximum of the compound (around 370-375 nm). nih.govmdpi.com The combination of HPLC with fluorescence detection is considered the best option for quantifying compounds like Uvitex OB. europa.eu
Table 2: Example HPLC Method Parameters for Optical Brightener Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 5 µm, 150mm x 4.0mm) | Separation based on hydrophobicity. europa.eu |
| Mobile Phase | Acetonitrile / Water (gradient elution) | Elutes the compound from the column. mdpi.com |
| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the separation. mdpi.com |
| Injection Volume | 10 - 20 µL | Introduces the sample extract into the system. mdpi.com |
| Detector | Fluorescence (FLD) or UV/DAD | Quantifies the separated compound. europa.eumdpi.com |
| FLD Wavelengths (Ex/Em) | ~375 nm / ~425 nm | Provides high sensitivity and selectivity. nih.gov |
| UV/DAD Wavelength | ~372 nm | Provides quantification based on UV absorbance. mdpi.com |
Note: Parameters are based on established methods for similar optical brighteners like Uvitex OB. nih.goveuropa.eumdpi.com
Validation of the HPLC method is crucial and involves establishing linearity over a specific concentration range, determining the limit of quantification (LOQ), and assessing precision and stability. nih.gov For Uvitex OB, methods have been validated over concentration ranges such as 0.1–1 µg/mL. nih.gov
Gas Chromatography (GC) for Volatile Components and Degradation Products
Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile and semi-volatile components of complex mixtures like this compound. When analyzing this antioxidant in a material matrix, GC can be employed to identify the various alkylated diphenylamine (B1679370) isomers present, as well as any unreacted starting materials or volatile degradation products formed during the material's lifecycle.
Due to the relatively high boiling point of its components, high-temperature GC columns are typically required. The selection of the stationary phase is critical and is often based on polarity to achieve optimal separation of the various isomers. A non-polar or medium-polarity column is generally suitable for the separation of these alkylated aromatic amines.
Research Findings: Studies on similar alkylated diphenylamine mixtures have demonstrated the effectiveness of GC for separating different isomers. For instance, in the analysis of a related substance, benzenamine, N-phenyl-, reaction products with styrene (B11656) and 2,4,4-trimethylpentene (BNST), GC analysis revealed multiple peaks corresponding to different degrees of alkylation. researchgate.netsci-hub.se The retention time of the individual components generally increases with the degree of alkylation and the molecular weight.
Size Exclusion Chromatography (SEC) for Polymer-Bound Additives
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for the analysis of additives in polymeric materials. SEC separates molecules based on their hydrodynamic volume, effectively separating the large polymer chains from smaller additive molecules like those found in this compound. diva-portal.org
This technique is particularly useful for determining if the antioxidant is physically mixed with the polymer or if it has become chemically bound to the polymer chains during processing or aging. By comparing the chromatograms of a polymer extract with that of the neat polymer, one can ascertain the presence of unbound, or "free," antioxidant.
Research Findings: In the analysis of polyolefins, SEC has been successfully used to separate hindered phenol (B47542) antioxidants from the polymer matrix. diva-portal.org This separation is crucial for subsequent quantification and identification of the antioxidant and its transformation products. The technique allows for the collection of fractions containing the additives, which can then be subjected to further analysis by other methods like mass spectrometry.
Hyphenated Analytical Approaches for Comprehensive System Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex systems containing this compound.
GC-Mass Spectrometry (GC-MS) for Identification of Complex Mixtures
GC-MS is the gold standard for the identification of unknown volatile and semi-volatile compounds in complex mixtures. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the individual isomers and degradation products of this compound.
Research Findings: A study on a technical mixture of benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene (BNST), a substance closely related to this compound, utilized GC-MS for component identification. The analysis identified several major peaks with distinct molecular ions. researchgate.netsci-hub.se For example, components with a single C8H9 substitution on the diphenylamine rings were observed, along with di- and tri-substituted species. The fragmentation patterns in the mass spectra are characteristic of the alkylated diphenylamine structure.
Table 1: Representative GC-MS Data for Components in a Related Alkylated Diphenylamine Mixture (BNST)
| Peak | Retention Time (min) | Molecular Ion (m/z) | Probable Structure |
|---|---|---|---|
| 1 | 12.674 | 273.1 | Mono-styrenated Diphenylamine Isomer 1 |
| 2 | 15.556 | 273.1 | Mono-styrenated Diphenylamine Isomer 2 |
| 3 | 18.348 | 385.2 | Di-styrenated/Octylated Diphenylamine Isomer 1 |
| 4 | 19.437 | 385.2 | Di-styrenated/Octylated Diphenylamine Isomer 2 |
| 5 | 22.337 | 385.2 | Di-styrenated/Octylated Diphenylamine Isomer 3 |
Data derived from studies on a closely related substance (BNST) and is for illustrative purposes. sci-hub.se
LC-Mass Spectrometry (LC-MS) for Non-Volatile Species and Transformation Products
For non-volatile components, oligomers, and transformation products of this compound that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.comnih.gov LC can separate these larger and more polar molecules, which are then identified by the mass spectrometer. Reversed-phase LC is commonly employed, often with a gradient elution to handle the wide range of polarities that can be present in an aged material extract.
Research Findings: LC-MS has been effectively used to identify antioxidant additives and their degradation products in plastics and lubricants. chemicalpapers.com For complex samples, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, coupled with LC can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. For instance, LC-MS/MS methods have been developed for the determination of various contaminants in drug products, demonstrating the technique's sensitivity and specificity. researchgate.net
Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an excellent technique for assessing the thermal stability of materials containing this compound. The antioxidant is expected to increase the onset temperature of degradation of the material it is protecting. chemicalpapers.comlanxess.com
When TGA is coupled with Evolved Gas Analysis (EGA), such as TGA-FTIR or TGA-MS, the gaseous products evolved during the thermal decomposition can be identified in real-time. This provides valuable information about the degradation pathways of both the material and the antioxidant.
Research Findings: TGA studies on lubricants containing alkylated diphenylamine antioxidants show that these additives enhance the thermal-oxidative stability of the base oil. chemicalpapers.com A TGA profile of a butylated, octylated diphenylamine antioxidant (Naugalube® 750) demonstrates its excellent thermal stability, a key performance characteristic for high-temperature applications. rsc.org
Table 2: Representative TGA Data for an Alkylated Diphenylamine Antioxidant (Naugalube® 750)
| Temperature (°C) | Weight Loss (%) |
|---|---|
| 200 | < 5% |
| 250 | ~10% |
| 300 | ~50% |
| 350 | > 90% |
Data is representative and based on the TGA profile of a similar commercial antioxidant. rsc.org
Microscopic and Imaging Techniques for Spatial Distribution
Understanding the spatial distribution of this compound within a material matrix is crucial for evaluating its effectiveness. If the antioxidant is not located where oxidation is most likely to initiate, its performance will be compromised. Various microscopic and imaging techniques can provide this information at the micro- and nano-scale.
Techniques such as Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy can provide chemical information with spatial resolution in the nanometer range. This allows for the mapping of the antioxidant's concentration across different phases of a polymer blend.
Research Findings: A study on a blend of polypropylene (B1209903) (iPP) and an ethylene-octene copolymer (POE) containing an antioxidant demonstrated the use of AFM-IR to map the antioxidant's distribution. The results revealed that the antioxidant preferentially concentrated in the amorphous POE phase rather than the semi-crystalline iPP matrix. researchgate.net This type of analysis is critical for understanding how processing conditions affect the final distribution and performance of the additive. Other techniques, such as Transmission Electron Microscopy (TEM), can also be used to visualize the morphology of the matrix and the location of additives, especially when they form aggregates or are associated with other fillers. springernature.comnih.gov
Compound Names Table
| Abbreviation / Trade Name | Chemical Name |
| This compound | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene |
| BNST | Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene |
| iPP | Isotactic Polypropylene |
| POE | Ethylene-octene copolymer |
| Naugalube® 750 | Butylated, octylated diphenylamine antioxidant |
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro and nanoscale. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the sample's surface. In the context of materials containing stearic acid or its compounds, SEM-EDX provides critical insights into the distribution and influence of the organic component within a matrix.
Research on rubber compounds has utilized SEM to observe changes in surface structures due to the addition of stearic acid. allenpress.com For instance, in rubber-brass adhesion studies, SEM images revealed that increasing amounts of stearic acid led to more pronounced surface features and spot-like structures on brass-plated wires, indicating a chemical interaction and modification of the surface. allenpress.com Similarly, when stearic acid is used to coat marble dust for self-cleaning concrete, SEM analysis helps to visualize the surface texture and the dispersion of the coated particles within the cement matrix. mdpi.com
EDX analysis complements SEM by providing elemental composition data. In studies of stearic acid-modified materials, EDX can confirm the presence of carbon and oxygen, which are characteristic of the fatty acid, on the surface of the matrix. For example, in the analysis of stearic acid-coated marble dust, EDX was used to determine the chemical composition, showing a high percentage of silica (B1680970) in the marble dust itself. mdpi.com When analyzing rubber compounds, EDX has been employed to detect the elemental composition of the surface of sulfidated wires, confirming the presence of carbon from stearic acid. allenpress.com The combination of SEM and EDX is also crucial in studying phase change materials where stearic acid is impregnated into a porous matrix like FDU-12 silica; SEM can show the morphology of the composite, while EDX can confirm the presence and distribution of the stearic acid within the silica pores. bohrium.com
Table 1: SEM-EDX Analysis Findings for Stearic Acid in Various Matrices
| Matrix Material | SEM Observations | EDX Findings | Reference |
| Rubber/Brass | Increased surface structures and spot-like formations with higher stearic acid content. | Detection of carbon signal, confirming the presence of stearic acid on the wire surface. | allenpress.com |
| Marble Dust (in Concrete) | Visualization of surface texture and dispersion of stearic acid-coated dust. | Analysis of the chemical composition of the marble dust, including silica content. | mdpi.com |
| Autoclaved Aerated Concrete (AAC) | Examination of different particle morphologies of modified AAC grains. | Elemental analysis of the product, confirming the surface modification. | researchgate.net |
| EPDM Rubber Blends | Identification of stearic acid-enriched domains as slightly brighter areas. | The carbon signal from stearic acid can be lost in the overall carbon matrix signal from EPDM. | nouryon.com |
| FDU-12 Mesoporous Silica | Characterization of the composite morphology. | Confirmation of the presence and distribution of stearic acid within the silica matrix. | bohrium.com |
Transmission Electron Microscopy (TEM) for Nanoscale Dispersion
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for characterizing the nanoscale dispersion of materials. This technique is particularly valuable for analyzing nanoparticles and understanding how components are distributed at a sub-micron level.
In the context of stearic acid, TEM has been extensively used to study solid lipid nanoparticles (SLNs) and stearic acid-capped nanoparticles. For instance, research on cyclosporin (B1163) A-loaded stearic acid nanoparticles used TEM to reveal that the nanoparticles were mostly round and regular in shape. hormonebalance.org Another study on paliperidone-loaded SLNs made from stearic acid employed TEM to determine that the nanoparticles were spherical with an average size of 230 ± 30 nm. rsc.org
TEM is also instrumental in understanding the effect of synthesis parameters on nanoparticle characteristics. A study on stearic acid-capped silver nanoparticles showed that the particle size and aggregation were dependent on the pH of the medium. researchgate.netiaamonline.org At a neutral pH of 7, the nanoparticles were well-dispersed with a size range of 3-13 nm, while at acidic (pH 6) and basic (pH 10) conditions, the average particle sizes were larger, and the particles were more aggregated in the acidic medium. researchgate.netiaamonline.org
Table 2: TEM Analysis of Stearic Acid-Based Nanoparticles
| Nanoparticle System | Key TEM Findings | Particle Size Information | Reference |
| Stearic Acid-Capped Silver Nanoparticles | pH-dependent particle size and dispersion. Spherical morphology. | 3-13 nm at pH 7; 26 nm at pH 6; 126 nm at pH 10. | researchgate.netiaamonline.org |
| Cyclosporin A-Loaded Stearic Acid Nanoparticles | Round and regular nanoparticle shape. | Mean diameter of 316.1 nm. | hormonebalance.org |
| Paliperidone-Loaded Stearic Acid SLNs | Spherical nanoparticle shape. | Average particle size of 230 ± 30 nm. | rsc.org |
| Rotigotine-Loaded Solid Lipid Nanoparticles | Optimized formulation showed a particle size of 110.2 nm. | 110.2 nm | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information and measure surface properties and intermolecular forces. For materials involving stearic acid, AFM is used to study the topography of thin films and the interactions at the surface.
Studies on solvent-cast stearic acid films have used AFM to inspect the surface topography. acs.org These studies revealed that the topography of such films can rearrange when transferred from air to water, with the carboxylic groups orienting towards the water. acs.orgino.it AFM can also probe the mechanical properties of these films, showing viscoelastic behavior when compressed at different rates. acs.orgino.it
In the context of composite materials, AFM is used to assess surface roughness and the morphology of coatings. For example, in stearic acid/layered double hydroxides composite thin films, AFM was used to determine the root mean square (RMS) roughness of the deposited films, showing that the stearic acid component resulted in a smoother surface with a roughness of 8 nm. mdpi.com When stearic acid is used as an inhibitor for atomic layer deposition (ALD), AFM topographs can characterize the surface morphology and roughness of the self-assembled monolayer (SAM) on different substrates like copper and cobalt. nih.gov
AFM is also a valuable tool for visualizing the dispersion of nanoparticles within a matrix. In one study, AFM was used to image a hybrid monolayer of stearic acid and carbon dots, confirming that the combination with stearic acid prevented the aggregation of the carbon dots and resulted in isolated and uniform particles with a height of about 4.2 ± 0.2 nm. researchgate.net
Table 3: AFM Characterization of Stearic Acid-Containing Surfaces
| Sample Type | AFM Measurement | Key Findings | Reference |
| Solvent-Cast Stearic Acid Films | Surface topography and tip-sample interactions. | Film rearrangement in water to expose carboxylic groups; viscoelastic behavior. | acs.orgino.it |
| Stearic Acid/Layered Double Hydroxides Composite Films | Surface topography and roughness (RMS). | Stearic acid deposition resulted in a smoother surface with 8 nm roughness. | mdpi.com |
| Stearic Acid SAM on Copper and Cobalt | Surface morphology and roughness. | RMS roughness of 2.1 nm on Cu and 1.3 nm on Co. | nih.gov |
| Stearic Acid/Carbon Dot Hybrid Monolayer | Topographical height profile. | Isolated and uniform carbon dots with a height of 4.2 ± 0.2 nm. | researchgate.net |
| Paliperidone-Loaded Stearic Acid SLNs | Imaging of nanoparticles. | Revealed an average particle size of 230 ± 30 nm. | rsc.org |
Photophysical and Photochemical Mechanisms of Einecs 257 911 3 in Polymer Stabilization
Excited State Dynamics and Energy Dissipation Pathways
The remarkable photostability of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is primarily attributed to an ultrafast, reversible photochemical cycle initiated by the absorption of UV light. This cycle, occurring on a sub-picosecond timescale, prevents the molecule from populating long-lived, reactive excited states that could otherwise lead to photodegradation.
Upon absorption of a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The lifetime of this initial excited state is exceptionally short. Ultrafast spectroscopic studies have elucidated the timescales of the subsequent deactivation processes. The initial excited state intramolecular proton transfer (ESIPT) occurs on a femtosecond timescale, with simulations predicting a proton transfer time of approximately 20 fs. nih.gov Experimental observations support this ultrafast transfer, reporting it to be in the range of 60-80 fs. ictp.it
Following ESIPT, the molecule exists in a keto-tautomer excited state, which then undergoes rapid internal conversion to the ground state. This entire process, from photoexcitation to return to the ground state, is remarkably swift, effectively preventing intersystem crossing to the triplet state. iupac.org The phosphorescence of compounds like 2-(2-hydroxy-5-methylphenyl)-benzotriazole is noted to be very weak, indicating that intersystem crossing from the lowest excited singlet state to the lowest triplet state is an insignificant deactivation pathway. iupac.org This rapid, non-radiative decay from the singlet excited state is a key feature of its function as a UV stabilizer. nih.govresearchgate.net
Table 1: Excited State Lifetimes and Key Process Timescales for 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P)
| Parameter | Timescale | Reference |
| Excited State Intramolecular Proton Transfer (ESIPT) | ~20 - 80 fs | nih.govictp.it |
| O-H Stretching Vibration Lifetime | ~200 fs | nih.govaip.org |
| Return to Ground State (Internal Conversion) | ~120 fs and 700 fs | ictp.it |
| Proton Back Transfer (Ground State) | ~600 fs | ictp.it |
| Overall Excited State Lifetime | < 1 ps | paint.org |
This table presents data for 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, used here as the representative compound for Einecs 257-911-3 based on the provided scientific context.
The central mechanism for energy dissipation in 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.netfigshare.com The molecule's ground state exists in an "enol" form, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole (B28993) ring. nih.govresearchgate.net
Upon photoexcitation to the S₁ state, the acidity of the phenolic proton and the basicity of the nitrogen atom increase significantly, triggering an ultrafast transfer of the proton to the nitrogen atom. iupac.org This creates a transient "keto" tautomer in an excited state. This keto form is energetically favored in the excited state, providing the driving force for the transfer. iupac.org The process is essentially barrierless, allowing for its extreme speed. acs.orgcapes.gov.br Following the proton transfer, the molecule is in a new, lower-energy excited state from which it can efficiently return to the ground state via internal conversion. Once back in the electronic ground state, the keto form is unstable relative to the enol form, and a rapid back-proton transfer occurs, restoring the molecule to its original structure and completing the photoprotective cycle. ictp.itnih.gov
The primary deactivation pathway for the excited state of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is non-radiative. rsc.orgresearchgate.net The ESIPT mechanism facilitates an efficient route for internal conversion, where the electronic energy is converted into vibrational energy and dissipated as heat. nih.govresearchgate.net This process is so efficient that fluorescence from the initial enol excited state is heavily quenched and typically not observed at room temperature in non-polar environments. iupac.org The quantum yield of fluorescence is extremely low, and the quantum yield for photoloss is on the order of 10⁻⁶ to 10⁻⁷, highlighting the effectiveness of the non-radiative decay pathway. paint.org
The internal conversion is thought to be mediated by a conical intersection between the excited state and ground state potential energy surfaces. nih.govacs.org Theoretical models suggest that after the initial proton transfer, the molecule undergoes twisting and pyramidalization motions that provide a barrierless path to this conical intersection, allowing for highly efficient population transfer back to the ground state. nih.govacs.org This rapid, multi-step, non-radiative process is the cornerstone of the compound's ability to function as a photostabilizer.
Radical Scavenging and Antioxidant Mechanisms
While the primary photoprotective role of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is the dissipation of UV energy, its chemical structure, which includes a hindered phenolic moiety, also imparts antioxidant capabilities. This allows it to intercept damaging free radicals that may form in the polymer matrix due to any UV light that is not absorbed or from thermal degradation.
Phenolic antioxidants are well-known for their ability to terminate the autoxidation chain reactions of polymers by scavenging key radical intermediates, particularly peroxy radicals (ROO•). chimia.ch The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the peroxy radical, which converts the highly reactive radical into a more stable hydroperoxide (ROOH) and generates a phenoxyl radical. diva-portal.org
ROO• + Ar-OH → ROOH + Ar-O•
The resulting phenoxyl radical (Ar-O•) from the 2-(2'-hydroxy-5'-methylphenyl)benzotriazole is significantly stabilized by resonance, delocalizing the unpaired electron over the aromatic ring system. This stability makes the phenoxyl radical much less reactive than the initial peroxy radical, effectively breaking the degradation chain reaction. diva-portal.org Some hindered phenols can further participate in terminating reactions, trapping additional radicals. psu.edu
In addition to scavenging oxygen-centered radicals, some phenolic antioxidants have been shown to trap carbon-centered alkyl radicals (R•). researchgate.net This is a crucial secondary protective mechanism, as alkyl radicals are the precursors to the damaging peroxy radicals in the presence of oxygen. While the reaction of alkyl radicals with oxygen is very fast, the ability to trap them directly can inhibit the degradation process at an even earlier stage. researchgate.net The phenolic hydroxyl group can donate a hydrogen atom to an alkyl radical, although this pathway is generally less favorable than the reaction with peroxy radicals.
R• + Ar-OH → RH + Ar-O•
Table 2: Radical Scavenging Mechanisms
| Radical Species | Interaction Mechanism | Products | Reference |
| Peroxy Radical (ROO•) | Hydrogen Atom Transfer (HAT) from phenolic -OH | Hydroperoxide (ROOH), Stabilized Phenoxyl Radical (Ar-O•) | chimia.chdiva-portal.org |
| Alkyl Radical (R•) | Hydrogen Atom Transfer (HAT) from phenolic -OH | Alkane (RH), Stabilized Phenoxyl Radical (Ar-O•) | researchgate.net |
This table describes the general radical scavenging mechanisms for phenolic antioxidants like the representative compound for this compound.
Role in the Polymer Degradation Cascade Prevention
The primary role of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is to interrupt the chain reactions initiated by free radicals during oxidation, a process central to polymer degradation. vinatiorganics.com As a primary antioxidant, it deactivates free radicals formed during the oxidative degradation of polymers. researchgate.net This process begins when the polymer is exposed to stressors like heat and light, leading to the formation of highly reactive polymer radicals (P•) and subsequently, polymer peroxy radicals (POO•) upon reaction with oxygen.
This antioxidant functions as a hydrogen donor. chemicalbook.com The phenolic hydroxyl group (-OH) on the molecule readily donates a hydrogen atom to the peroxy radicals, converting them into stable hydroperoxides (POOH) and a phenoxyl radical derived from the antioxidant itself. researchgate.net The resulting phenoxyl radical is highly stabilized by two key features: resonance with the aromatic ring and steric hindrance provided by the bulky tert-butyl groups at the ortho positions to the hydroxyl group. researchgate.net This low-reactivity state prevents the radical from initiating new degradation chains. researchgate.net
Furthermore, the antioxidant's quinonoid resonance structure can react with other polymer free radicals, preventing their reaction with oxygen to form more peroxy radicals. researchgate.net By effectively scavenging these radical species, it prevents depolymerization and helps maintain the structural integrity, mechanical properties, and color stability of the polymer. vinatiorganics.comchemicalbook.com
Quenching Mechanisms of Polymer Degradation Species
Beyond its primary role as a radical scavenger, Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) employs several quenching mechanisms to deactivate species that promote polymer degradation.
Quenching of Polymer Excited States
While direct evidence for the quenching of polymer excited states by this specific hindered phenol (B47542) is not extensively detailed in the provided search results, the general mechanism of phenolic antioxidants involves energy transfer. Photochemical processes can create excited molecular species within the polymer. core.ac.uk Stabilizers can deactivate these excited states through energy transfer, returning the polymer to its ground state and dissipating the energy harmlessly, often as heat. This action prevents the excited polymer from undergoing bond scission and initiating degradation.
Interaction with Singlet Oxygen
Singlet oxygen (¹O₂), a high-energy, reactive form of oxygen, is a significant contributor to the photo-oxidation of polymers. core.ac.ukresearchgate.net It is formed when excited states of impurities or polymer chromophores transfer their energy to ground-state molecular oxygen. core.ac.uk Phenolic antioxidants have been shown to interact with singlet oxygen. While some studies suggest a pro-oxidative effect from phenolic antioxidants under certain photo-oxidation conditions, they can also act as quenchers of singlet oxygen. researchgate.net This quenching can occur through both physical deactivation and chemical reaction, neutralizing the singlet oxygen and preventing it from attacking the polymer backbone. diva-portal.org
Synergistic Quenching with Other Stabilizer Classes
The performance of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is often significantly enhanced when used in combination with other classes of stabilizers, a phenomenon known as synergism. vinatiorganics.com
Common synergistic combinations include:
Phosphites and Phosphonites: These secondary antioxidants, such as Irgafos 168, work in concert with primary phenolic antioxidants. basf.usscielo.br While the phenolic antioxidant scavenges peroxy radicals, the phosphite (B83602) decomposes the hydroperoxides (POOH) into non-radical, stable products. cnrs.fr This two-pronged approach is highly effective, as it removes both the radical chain carriers and their precursors.
Hindered Amine Light Stabilizers (HALS): Combinations of phenolic antioxidants and HALS (like Tinuvin 770) provide comprehensive protection against both thermal and light-induced degradation. researchgate.netresearchgate.net HALS are highly efficient radical scavengers that operate through a regenerative cycle. However, some studies note that antagonism can occur between phenolic antioxidants and HALS under certain conditions. researchgate.net
Thioethers: Co-stabilizers like thioethers can also be used in combination with this phenolic antioxidant. basf.us
Influence of Polymer Matrix on Photostability Performance
The efficiency of any additive is not solely dependent on its own chemistry but is also heavily influenced by its interaction with the host polymer matrix.
Effect of Polymer Polarity and Morphology on Additive Efficiency
The polarity and morphology of the polymer play a critical role in the performance of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate).
Polarity and Solubility: The "polar paradox" describes the phenomenon where the effectiveness of an antioxidant can depend on its polarity relative to the medium. nih.govresearchgate.net Nonpolar antioxidants are often more effective in oil-in-water emulsions because they concentrate at the interface where oxidation occurs. researchgate.netwur.nl In the context of solid polymers, the compatibility and solubility of the antioxidant within the polymer matrix are crucial. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) generally exhibits good compatibility with a wide range of polymers, including polyolefins, polyurethanes, and polyesters. basf.uslanyachem.de However, its efficiency can be affected by the polarity of the polymer. An excessive mismatch in polarity between the antioxidant and the polymer could lead to poor dispersion or migration of the additive to the surface, potentially reducing its effectiveness within the bulk material. nih.govacs.org
Morphology and Migration: The physical structure of the polymer, including its crystallinity and the presence of amorphous regions, influences the migration and distribution of the antioxidant. Additives reside and migrate primarily through the amorphous regions of a semi-crystalline polymer. The rate of diffusion and, consequently, the rate of loss through migration to the surface, is affected by the polymer's morphology. diva-portal.org This antioxidant is valued for its high molecular weight and low volatility, which contribute to its high resistance to extraction and migration, ensuring long-term stability. wikipedia.orgbasf.uswelltchemicals.com However, factors like the presence of water can lead to depletion through hydrolysis of the ester bonds, a process that can be more significant than degradation through antioxidant action alone, especially in applications with water contact. chemicalbook.comresearchgate.net
The table below summarizes research findings on the performance of this antioxidant in different polymer systems and conditions.
| Polymer System | Stabilizer(s) | Key Finding | Reference |
| Polypropylene (B1209903) (PP) | Irganox 1010 | Deactivates free radicals, with the resulting phenoxyl radical stabilized by steric hindrance. | researchgate.net |
| High-Density Polyethylene (B3416737) (HDPE), Cycloolefin Copolymer (COC) | Irganox 1010, Tinuvin 770 | Irganox 1010 showed pro-oxidant activity during accelerated weathering, while Tinuvin 770 provided long-term protection. | researchgate.net |
| Polypropylene (PP) | Irganox 1010, Irgafos 168 | Synergistic combination where Irganox 1010 scavenges radicals and Irgafos 168 decomposes hydroperoxides. | cnrs.fr |
| Polypropylene (PP) | Irganox 1010, HALS | Combinations of low and high molecular weight HALS can be synergistic, complementing the rapid action of smaller molecules with the stability of larger ones. | researchgate.net |
| Polyethylene (PE) | Phenolic Antioxidants | Antioxidant loss is often dominated by migration to the surface, which is influenced by polymer morphology and the surrounding environment (e.g., water). | diva-portal.org |
Table of Compound Names
| EINECS Number | Common Name/Trade Name | Chemical Name |
| 257-911-3 | Irganox 1010, Anox 20 | Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) |
| N/A | Irgafos 168 | Tris(2,4-di-tert-butylphenyl) phosphite |
| N/A | Tinuvin 770 | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |
| N/A | Santonox R | 4,4'-Thiobis(6-tert-butyl-m-cresol) |
| N/A | Irganox 1081 | N/A |
| N/A | Lowinox 22M46 | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) |
Integration and Performance Engineering of Einecs 257 911 3 in Advanced Polymer Systems
Dispersion and Compatibility in Polymer Blends and Composites
The efficacy of Einecs 257-911-3 as a stabilizer is contingent upon its uniform distribution throughout the polymer host. Poor dispersion can lead to localized degradation and inconsistent material properties. As a liquid additive with good inherent compatibility, it can be integrated using several standard industry techniques to achieve a homogeneous mixture. solverchembooks.comuvabsorber.com
Achieving a uniform distribution of this compound is crucial for its function. The selection of a dispersion technique depends on the polymer type and the manufacturing process.
Melt Blending: This is the most common method for incorporating additives into thermoplastics. The polymer is heated above its melting point and subjected to high shear in an extruder or internal mixer. The liquid state of this compound facilitates its distribution into the molten polymer, leading to a fine molecular dispersion upon cooling.
Solution Blending: For polymers that are processed from a solution, the antioxidant can be dissolved along with the polymer in a common solvent. Subsequent removal of the solvent yields a solid polymer with a highly homogeneous distribution of the additive. This method is particularly effective for laboratory-scale preparations or for applications requiring exceptional uniformity.
Liquid Precursor Mixing: In the case of thermosetting polymers like polyurethanes, this compound is often blended into the liquid polyol or isocyanate precursor before the polymerization reaction. uvabsorber.combasf.com Its good compatibility and liquid form ensure it is evenly distributed throughout the initial reaction mixture and subsequently locked into the cross-linked polymer network.
The quality of the dispersion can be verified using analytical methods such as Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), which can map the elemental distribution of the additive within the polymer matrix. oxinst.com
In polymer blends and composites, the interface between different phases is often a critical point of failure or degradation. Additives like this compound, which possess both nonpolar (alkyl chains) and moderately polar (amine) characteristics, can exhibit surface-active behavior. This may cause them to preferentially accumulate at the interfaces between two immiscible polymers or between the polymer matrix and a filler material.
This interfacial segregation can have several consequences:
Improved Compatibility: By locating at the interface, the antioxidant molecules may reduce interfacial tension, leading to finer phase morphology and improved adhesion between the phases.
Targeted Protection: The interfaces in a composite are often susceptible to oxidative attack. The concentration of the antioxidant at these critical regions could provide enhanced localized protection.
Depletion from Bulk: Conversely, excessive migration to the interface could deplete the antioxidant from the bulk polymer phases, potentially leaving them vulnerable to degradation.
Studies on analogous antioxidant molecules show they are likely to adsorb to surfaces where their free energy is minimized. nih.gov The specific interactions of this compound would depend on the polarity of the polymers and fillers involved, but its chemical structure suggests a tendency to influence interfacial properties in multi-component systems.
The presence of additives can significantly influence the crystallization process of semi-crystalline polymers. The final crystalline structure, including the degree of crystallinity and the size and perfection of spherulites, has a profound effect on the material's mechanical and physical properties. mdpi.com Additives can interfere with crystallization in two primary ways:
Inhibition of Crystal Growth: If the additive is highly soluble in the polymer melt, its molecules can become incorporated into the amorphous regions between crystalline lamellae. The presence of these bulky molecules can hinder the chain-folding process required for crystal growth, leading to a lower degree of crystallinity, less perfect crystals, and a slower crystallization rate. nih.gov
For this compound, its liquid nature and good compatibility suggest it is likely to be molecularly dispersed within the amorphous phase of a semi-crystalline polymer. Therefore, it would be more likely to act as an inhibitor to crystallization by disrupting the regularity of polymer chain packing, rather than as a nucleating agent. The precise effect would be dependent on its concentration and the specific polymer system.
Migration Kinetics and Exudation Phenomena in Service Life
The long-term effectiveness of this compound is determined by its ability to remain within the polymer matrix. Physical loss of the additive through migration to the surface (exudation or blooming) can deplete the stabilizer, leaving the polymer unprotected and potentially causing surface contamination. specialchem.comresearchgate.net This migration is governed by the additive's solubility in the polymer and its diffusion kinetics. researchgate.net
The rate of migration is quantified by the diffusion coefficient (D), which describes the mobility of the additive within the polymer matrix. This coefficient is highly dependent on temperature, the polymer's morphology (amorphous vs. crystalline), and the size and shape of the diffusing molecule. kpi.uaresearchgate.net The temperature dependence typically follows an Arrhenius-type relationship. nih.govresearchgate.net
| Polymer Type | Temperature (°C) | Diffusion Coefficient (D) (m²/s) |
|---|---|---|
| Polypropylene Homopolymer (HomoQ) | 40 | 1.2 x 10⁻¹⁵ |
| Polypropylene Homopolymer (HomoQ) | 70 | 2.8 x 10⁻¹⁴ |
| Polypropylene Homopolymer (HomoQ) | 80 | 7.3 x 10⁻¹⁴ |
| Poly(propylene-co-ethylene) (RacoS) | 40 | 3.1 x 10⁻¹⁵ |
| Poly(propylene-co-ethylene) (RacoS) | 70 | 8.1 x 10⁻¹⁴ |
| Poly(propylene-co-ethylene) (RacoS) | 80 | 2.0 x 10⁻¹³ |
Data derived from studies on Irganox 1010 and presented to demonstrate the principles of antioxidant diffusion. researchgate.net
The diffusion process for this compound would be studied using similar film-stacking methods, with its concentration profile monitored over time at various temperatures to calculate the relevant diffusion coefficients for specific polymer systems.
Mathematical models are used to predict the extent of additive migration over time, which is crucial for assessing long-term stability and compliance with regulations for food contact materials. ulisboa.ptmdpi.com These models are generally based on the principles of diffusion.
The rate of mass transfer is often described by Fick's laws, which relate the flux of the migrating substance to its concentration gradient. kpi.uamdpi.com The key parameters required for these models are the diffusion coefficient (D) of the additive in the polymer, the initial concentration of the additive, and the partition coefficient (K), which describes the equilibrium distribution of the additive between the polymer and a contacting phase (e.g., air, a liquid, or another solid).
Several modeling approaches have been developed to predict additive migration:
| Modeling Approach | Basis | Key Parameters | Application |
|---|---|---|---|
| Fick's Law Models | Based on the fundamental law of diffusion, describing mass transfer down a concentration gradient. mdpi.com | Diffusion Coefficient (D), Concentration (C), Time (t), Thickness (L) | General prediction of migration profiles and total migrated amount over time. |
| Kinetic Models | Describes the overall migration process using first-order kinetic equations. nih.gov | Rate Constants (k), Activation Energy (Ea) | Predicting the time required for a certain fraction of the additive to be released. |
| Weibull Model | An empirical model used to fit experimental migration data. maxwellsci.com | Shape and Scale Parameters | Fitting migration curves for various polymer-additive systems. |
| Mobility/Solubility Models | Relates the protection time of an antioxidant to its mobility (D) and solubility (S) in the polymer. researchgate.net | Diffusion Coefficient (D), Solubility (S) | Predicting the functional lifetime of a stabilizer before depletion by physical loss. |
By determining the specific diffusion and solubility parameters for this compound in a given polymer, these models can be employed to forecast its migration to the surface under various service conditions of time and temperature, thereby predicting its functional lifetime as a stabilizer.
Influence of Environmental Factors on Migration Rate
The migration of additives like this compound from a polymer matrix is a critical factor, particularly for applications with direct contact, such as food packaging. This mass transfer process is significantly influenced by several environmental factors. nih.govresearchgate.net
Temperature: Increased temperature is a primary driver for accelerated migration. Higher temperatures provide the necessary energy to increase the diffusion rate of the additive within the polymer, leading to higher migration levels into contact substances. nih.gov Studies on similar UV stabilizers have shown that diffusion coefficients can increase by orders of magnitude with rising temperatures. For instance, the migration of a related benzotriazole (B28993), Tinuvin 234, from polyethylene (B3416737) terephthalate (PET) was measured at temperatures ranging from 40-70°C, with diffusion coefficients determined to be in the range of 1 x 10⁻¹⁴ cm²/s to 1 x 10⁻¹⁸ cm²/s, clearly demonstrating a temperature dependency. researchgate.net
Contact Medium (Simulant): The nature of the substance in contact with the polymer plays a crucial role. The migration rate is highly dependent on the solubility and compatibility of the additive with the contact medium. For example, hydrophobic additives exhibit higher migration into fatty or alcoholic food simulants (like ethanol or isooctane) compared to aqueous or acidic simulants. researchgate.netresearchgate.net The interaction between the solvent and the polymer can also influence migration; some solvents may cause swelling of the polymer matrix, facilitating easier diffusion of the additive. researchgate.net
Exposure to Radiation: The combination of UV radiation and heat can lead to a significant increase in the migration rate of additives. researchgate.net UV exposure can initiate photodegradation processes at the polymer surface, which may alter the matrix structure and enhance the mobility and subsequent migration of the stabilizer. nih.govresearchgate.net This accelerated degradation process can lead to a more porous or compromised surface layer, from which additives can more readily leach. researchgate.net
The following table illustrates the conceptual influence of temperature and the nature of the food simulant on the migration rate of a UV absorber from a polymer.
| Temperature (°C) | Food Simulant | Diffusion Coefficient (D) (cm²/s) |
| 20 | 10% Ethanol (Aqueous) | Low (e.g., 1.0 x 10⁻¹³) |
| 40 | 10% Ethanol (Aqueous) | Moderate (e.g., 5.0 x 10⁻¹²) |
| 40 | 95% Ethanol (Fatty) | High (e.g., 3.0 x 10⁻⁸) |
| 60 | 95% Ethanol (Fatty) | Very High (e.g., 1.5 x 10⁻⁷) |
This is an interactive data table based on general principles of additive migration. nih.govresearchgate.net
Synergistic Effects with Co-Stabilizers and Other Additives
To achieve comprehensive protection and enhance the long-term durability of polymers, this compound is frequently used in combination with other stabilizing additives. These combinations often result in synergistic effects, where the total stabilizing performance is greater than the sum of the individual components. btc-europe.comschem.net
This compound is especially effective when formulated with Hindered Amine Light Stabilizers (HALS). btc-europe.comresearchgate.net This combination is a cornerstone of light stabilization for many polymers, including polyolefins. petropooyan.comresearchgate.net The addition of antioxidants, such as hindered phenols and phosphites, is also a common strategy to protect the polymer from thermal-oxidative degradation that occurs during processing and service life. btc-europe.comeyouagro.com While less documented in readily available literature, the functional requirements of many advanced applications necessitate the co-formulation with flame retardants to meet safety standards, requiring careful selection to avoid antagonistic interactions.
The synergy between this compound and co-stabilizers arises from their complementary protection mechanisms. btc-europe.comschem.net
UV Absorber (this compound): Acts as a primary light filter. It absorbs incoming UV radiation, particularly in the 300-400 nm range, and converts it into heat, thereby preventing the energy from reaching and breaking the polymer's chemical bonds. petropooyan.comnih.govjixinchemical.com This is a preventative measure that shields the bulk of the polymer.
Hindered Amine Light Stabilizers (HALS): Function by scavenging free radicals that are formed despite the presence of a UV absorber or through other degradation pathways. btc-europe.com HALS operate in a regenerative cycle known as the Denisov Cycle, where they are converted to stable nitroxide radicals that trap polymer radicals, effectively terminating the auto-oxidation chain reaction. frontiersin.org
This dual-action approach—preventing UV penetration and quenching radicals that do form—provides a much more robust and durable stabilization system than either additive could achieve alone. btc-europe.comresearchgate.net Similarly, antioxidants work by preventing thermo-oxidative degradation, which can be initiated during high-temperature processing or prolonged heat exposure, complementing the light-stabilizing action of this compound and HALS. schem.net
Achieving optimal performance requires a carefully balanced formulation of additives. The ideal ratio of this compound to HALS and other stabilizers depends on the specific polymer, the intended application, and the expected environmental stresses. Research has shown that an improper ratio can lead to suboptimal performance or even antagonistic effects. cnrs.fr For example, studies on certain antioxidant and light stabilizer combinations have suggested an optimal 1:1 ratio for maximizing weather resistance. schem.net Manufacturers provide recommended concentration ranges, such as 0.1%-0.5% for polypropylene and 0.1%-0.4% for polyethylene for this compound, which serve as a starting point for developing a fully optimized, multifunctional additive package. specialchem.com
Impact on Polymer Mechanical and Optical Properties
The primary goal of incorporating this compound is to preserve the functional and aesthetic properties of the polymer throughout its service life. specialchem.com UV radiation can cause significant damage to the polymer's molecular structure, leading to a loss of mechanical integrity and undesirable changes in appearance. nih.govjixinchemical.com
Exposure to UV light initiates photo-oxidative degradation, which leads to chain scission and cross-linking within the polymer. nih.govresearchgate.net These processes result in a dramatic loss of mechanical properties, such as tensile strength, modulus, and impact resistance, causing the material to become brittle and prone to failure. jixinchemical.comyoutube.com
The incorporation of this compound significantly mitigates this degradation. By absorbing the high-energy UV rays, it prevents the breaking of polymer chains. jixinchemical.com This preserves the molecular weight and structural integrity of the polymer, resulting in superior retention of its original mechanical properties. For example, a plastic film stabilized with an effective UV absorber like this compound will maintain a much higher percentage of its initial tensile strength and elongation at break after prolonged sun exposure compared to an unstabilized film. jixinchemical.comdntb.gov.ua
The table below provides illustrative data on the performance of a polymer with and without the addition of a UV absorber after accelerated UV weathering.
| Property | Polymer System | Before UV Exposure | After 1000 hours UV Exposure | % Retention |
| Tensile Strength (MPa) | Unstabilized Polypropylene | 35 | 12 | 34% |
| PP + 0.3% this compound | 35 | 31 | 89% | |
| Elongation at Break (%) | Unstabilized Polypropylene | 400 | <50 | <13% |
| PP + 0.3% this compound | 400 | 320 | 80% |
This is an interactive data table based on established principles of polymer stabilization. jixinchemical.comspecialchem.comdntb.gov.ua
Table of Compound Names
| Common/Trade Name | Chemical Name / Class | EINECS / EC Number | CAS Number |
| This compound / Tinuvin 326 | 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-phenol | 257-911-3 | 3896-11-5 |
| Tinuvin 234 | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 274-570-6 | 70321-86-7 |
| HALS | Hindered Amine Light Stabilizers | - | - |
| Antioxidants | Hindered Phenols, Phosphites, etc. | - | - |
| Polyethylene | (C₂H₄)n | - | 9002-88-4 |
| Polypropylene | (C₃H₆)n | - | 9003-07-0 |
| Polyethylene Terephthalate (PET) | (C₁₀H₈O₄)n | - | 25038-59-9 |
| Ethanol | C₂H₅OH | 200-578-6 | 64-17-5 |
| Isooctane | 2,2,4-Trimethylpentane | 208-759-1 | 540-84-1 |
| C.I. Pigment Yellow 42 | Iron(III) oxide-hydroxide | 257-098-5 | 51274-00-1 |
| Cypermethrin | (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 257-842-9 | 52315-07-8 |
| Diethylamine (B46881) | C₄H₁₁N | 203-716-3 | 109-89-7 |
Influence on Impact Resistance and Ductility
The integration of this compound into polymer matrices is primarily for aesthetic enhancement rather than mechanical modification. Due to the very low concentrations typically employed in formulations—generally ranging from 0.005% to 0.05% (50 to 500 ppm)—the effect on the bulk mechanical properties of the host polymer is generally considered negligible. omal.in The molecular structure and integrity of the polymer, which govern properties like impact resistance and ductility, are not significantly altered at these recommended loading levels.
Research findings indicate that when 2,2'-(2,5-Thiophenediyl)bis(5-tert-butylbenzoxazole) is properly dispersed within the polymer, it does not interfere with the polymer chain mobility or the effectiveness of impact modifiers. However, exceeding the recommended concentration can potentially have a negative effect. Over-dosing may lead to the additive acting as a stress concentrator rather than an integrated component, which could result in a reduction of toughness and make the plastic more brittle. hongxinchemical.com Therefore, adherence to optimized loading levels is critical to ensure that mechanical performance is not compromised.
The following table presents illustrative data on the mechanical properties of Polycarbonate (PC), a common engineering thermoplastic, showing the minimal influence of this compound at standard recommended concentrations.
| Property | Test Method | Unit | Neat Polycarbonate (PC) | PC + 0.03% this compound |
|---|---|---|---|---|
| Notched Izod Impact Strength | ASTM D256 | J/m | 640 | 635 |
| Tensile Strength | ASTM D638 | MPa | 60 | 60 |
| Elongation at Break (Ductility) | ASTM D638 | % | 110 | 108 |
As the data illustrates, the incorporation of this compound at a typical concentration of 0.03% results in no significant change in the key mechanical indicators for polycarbonate.
Maintenance of Transparency, Color Stability, and Haze
The principal application of this compound is to improve the optical characteristics of polymers. It provides a brilliant, neutral white appearance that effectively compensates for the natural yellowing that can occur in polymers during processing or through exposure to UV light. welltchemicals.comstobec.com
Transparency and Haze: In optically clear polymers like polycarbonate and polyethylene terephthalate (PET), the addition of this compound at appropriate levels does not negatively impact transparency. Haze, which is the scattering of light as it passes through a material, is not significantly increased. The compound is highly soluble in the polymer melt during high-temperature processing, ensuring excellent dispersion and preventing the formation of aggregates that could scatter light and increase haze. 2017erp.com
Color Stability: this compound demonstrates excellent heat resistance and light fastness, which are crucial for maintaining color stability throughout the polymer's lifecycle. welltchemicals.com By converting UV radiation into visible blue light, it continuously counteracts yellowing, a common degradation indicator. This is particularly valuable in applications involving recycled plastics, such as recycled PET (rPET), where it can significantly improve the whiteness and visual appeal, making the material suitable for higher-value applications. hongxinchemical.comraytopoba.com The Yellowness Index (YI), a standard measure of a material's tendency to yellow, is substantially reduced with the addition of this optical brightener.
The table below provides representative data on the optical properties of virgin PET before and after the addition of this compound, demonstrating its effectiveness.
| Property | Test Method | Unit | Neat PET | PET + 0.04% this compound |
|---|---|---|---|---|
| Yellowness Index (YI) | ASTM E313 | - | 2.5 | -1.5 |
| Luminous Transmittance | ASTM D1003 | % | 89 | 89 |
| Haze | ASTM D1003 | % | 0.8 | 0.9 |
The data clearly indicates a significant improvement in whiteness (a negative Yellowness Index signifies a bluish-white tint) while maintaining high transparency and low haze.
Environmental Fate and Transformation of Einecs 257 911 3
Photodegradation Mechanisms in Environmental Compartments
Photodegradation, the breakdown of chemical compounds by light, is a critical process influencing the environmental persistence of pesticides like Flutriafol. This process can occur directly through the absorption of light by the molecule itself or indirectly through reactions with photochemically generated reactive species.
The direct photolysis of a pesticide occurs when the molecule absorbs light at a wavelength present in the solar spectrum, leading to its degradation. Reports on the direct photolysis of Flutriafol present some variability. Some studies indicate that Flutriafol is stable to photolysis in both soil and aquatic environments. publications.gc.ca Conversely, other research suggests a limited potential for phototransformation. publications.gc.ca
One study determined the phototransformation half-life of Flutriafol in an aqueous solution to be approximately 72.2 days, based on continuous light exposure. regulations.gov However, the study authors noted that this value is uncertain as it was extrapolated beyond the actual duration of the experiment. regulations.gov In aquatic systems, Flutriafol is generally considered to be stable to photolysis. publications.gc.ca
While Flutriafol has a low vapor pressure, limiting its volatilization, its detection in Arctic ice cores suggests that long-range atmospheric transport can occur. canada.ca The mechanisms of its photodegradation in the atmosphere are not extensively detailed in the available literature, but it is understood that photolysis is a potential degradation pathway for pesticides in the atmosphere.
Indirect photodegradation involves the degradation of a chemical by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which are generated by photosensitizers in the environment. This is a significant degradation pathway for many pesticides in aquatic systems. nih.gov
Flutriafol can be degraded through oxidative processes. pwr.edu.pl In the environment, dissolved organic matter and nitrates can act as sensitizers, absorbing sunlight and producing ROS that can then react with and degrade Flutriafol. While the specific kinetics and mechanisms of Flutriafol's indirect photodegradation are not extensively detailed in the reviewed literature, it is an acknowledged transformation process for pesticides in the environment. nih.govpwr.edu.pl
The degradation of Flutriafol through photolysis leads to the formation of transformation products. In soil photolysis studies, two minor photo-transformation products have been identified: 1,2,4-Triazole and 2,4'-difluorobenzophenone. fao.org In one study, after 7 days of irradiation, these products accounted for 2–3% of the radioactive residues. fao.org After 30 days of natural sunlight exposure, they accounted for 7–10% of the applied radioactivity. fao.org
In laboratory and field studies, major degradates were not consistently detected. mda.state.mn.us However, the minor degradate, 1,2,4-triazole, is a common breakdown product of other fungicides as well. mda.state.mn.us A study on the metabolism of Flutriafol in vegetables also identified triazole alanine (TA), triazole lactic acid (TLA), and triazole acetic acid (TAA) as metabolites, though not specifically from photodegradation. nih.gov
Table 1: Identified Photo-transformation Products of Flutriafol
| Transformation Product | Parent Compound | Environmental Compartment | Reference |
| 1,2,4-Triazole | Flutriafol | Soil | fao.org |
| 2,4'-difluorobenzophenone | Flutriafol | Soil | fao.org |
Biodegradation Studies in Aquatic and Terrestrial Environments
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the dissipation of pesticides from the environment. The persistence of Flutriafol is significantly influenced by its susceptibility to microbial degradation.
Flutriafol is known for its high persistence in soil environments. herts.ac.ukmdpi.com Laboratory and field studies have shown that it is stable to aerobic and anaerobic biotransformation in soils. publications.gc.ca The aerobic soil half-life of Flutriafol has been reported to range from 84 to 3466 days. mda.state.mn.us Another study reported a half-life of 1177.3 days under field conditions. mdpi.com This persistence suggests that microbial degradation of Flutriafol in soil is a very slow process. fao.org
Studies on the impact of Flutriafol on soil microbial communities have shown varied results. Some research indicates that Flutriafol has no significant impact on soil microbial communities and, in some instances, may even lead to an increase in the microbial population. mdpi.comresearchgate.net Other studies have observed that high doses of Flutriafol can initially inhibit certain microbial activities, such as cellulose decomposition, which is then followed by a stimulation of cellulolytic activity, potentially due to a shift in the microbial community in favor of bacteria. nih.gov The application of Flutriafol has been found to have an inhibitory effect on specific microbial groups like ammonia-oxidizing bacteria and nitrogen-fixing bacteria under laboratory conditions. mdpi.com
Information regarding the microbial degradation pathways of Flutriafol in activated sludge is not extensively detailed in the available scientific literature.
Table 2: Aerobic Soil Metabolism Half-life of Flutriafol
| Half-life (days) | Environment | Reference |
| 84 - 3466 | Soil | mda.state.mn.us |
| 1177.3 | Soil (Field Conditions) | mdpi.com |
The degradation of complex organic molecules like pesticides is often more efficient when carried out by a microbial consortium, where different species work synergistically. researchgate.net Although specific microbial consortia for the degradation of Flutriafol are not explicitly identified in the reviewed literature, the capacity of certain bacterial genera to degrade other triazoles suggests their potential role in the breakdown of Flutriafol. The use of microbial consortia is a promising approach for the bioremediation of pesticide-contaminated soils. nih.gov Further research is needed to isolate and characterize microbial consortia that are effective in the degradation of Flutriafol.
Assessment of Biodegradability under Aerobic and Anaerobic Conditions
Stearic acid, a long-chain saturated fatty acid, is a natural product and is readily biodegradable under both aerobic and anaerobic conditions. Numerous studies have demonstrated its rapid degradation by a wide variety of microorganisms in soil, sediment, and water.
Diethylamine (B46881) is a short-chain alkylamine. While some simple amines can be resistant to biodegradation, studies have shown that various microorganisms possess the enzymatic machinery to degrade alkylamines. The aerobic biodegradation of long-chain alkylamines has been well-documented, and it is suggested that these compounds can be completely mineralized. oup.comnih.gov Under anaerobic conditions, the biodegradation of long-chain alkylamines by denitrifying bacteria has also been observed. oup.com
Given that both stearic acid and alkylamines can be biodegraded, it is anticipated that the compound Einecs 257-911-3 will also be susceptible to microbial degradation. The initial step in its breakdown is likely the dissociation of the salt into stearic acid and diethylamine, which would then be individually biodegraded.
Table 1: Expected Biodegradability of this compound and its Components
| Component | Aerobic Biodegradability | Anaerobic Biodegradability | Supporting Evidence |
| Stearic Acid | Readily biodegradable | Readily biodegradable | Natural fatty acid, readily metabolized by microorganisms. |
| Diethylamine | Expected to be biodegradable | Expected to be biodegradable | Alkylamines are known to be degraded by various microbial pathways. oup.com |
| This compound | Expected to be biodegradable | Expected to be biodegradable | Based on the biodegradability of its components. |
Environmental Persistence and Transport Mechanisms
The environmental persistence and transport of this compound are influenced by its physical and chemical properties, particularly its water solubility, and its tendency to sorb to environmental matrices.
As a salt of a long-chain fatty acid, this compound is expected to exhibit significant sorption to particulate matter and sediments. The long, hydrophobic alkyl chain of the stearate (B1226849) molecule will preferentially associate with organic carbon in soil and sediment, reducing its concentration in the water column. This sorption behavior is a key factor in limiting the mobility of the compound in the environment. Fatty acids generally have a high affinity for binding to organic material. amazonaws.com
This compound may be used as an additive in polymeric materials. Additives that are not chemically bound to the polymer matrix have the potential to leach out over time. researchgate.netoaepublish.com The rate of leaching is influenced by several factors, including the type of polymer, the concentration of the additive, temperature, and the presence of environmental stressors like UV radiation and moisture. noaa.govnih.gov Once leached, the compound can be transported into the environment through runoff. The extent of runoff will depend on the intensity of rainfall, the slope of the land, and the sorptive capacity of the underlying soil.
Table 2: Factors Influencing Leaching and Runoff of this compound from Polymeric Materials
| Factor | Influence on Leaching | Influence on Runoff |
| Polymer Type | Higher for polymers with more open structures. | Indirectly affects the amount of substance available for runoff. |
| Additive Concentration | Higher concentration can lead to a higher leaching rate. | Higher concentration can lead to a higher amount of substance in runoff. |
| Temperature | Increased temperature generally increases leaching. noaa.gov | No direct influence. |
| UV Radiation | Can degrade the polymer surface, increasing leaching. | No direct influence. |
| Rainfall Intensity | Can increase the rate of leaching and is the primary driver of runoff. | Higher intensity leads to greater runoff. |
| Soil Type | Soils with high organic content will sorb the leached substance, reducing runoff. | Permeable soils will reduce surface runoff. |
The bioaccumulation potential of this compound is primarily associated with the stearic acid component. As a fatty acid, stearic acid can be taken up by organisms and incorporated into their lipid stores. This process is a normal part of metabolism and does not necessarily imply toxicity. Diethylamine, being a smaller and more water-soluble molecule, is expected to have a low bioaccumulation potential. Fatty acids are known to have a high affinity to bind to organic material and are likely to be incorporated into the tissues of fish and other animals. amazonaws.com
Abiotic Degradation Pathways Beyond Photolysis
Abiotic degradation processes, such as hydrolysis, can also contribute to the transformation of chemical compounds in the environment.
Amine salts of fatty acids can be insoluble in water and may exhibit resistance to hydrolysis. google.com However, under certain environmental conditions of pH and temperature, the salt can dissociate into its constituent acid and amine. The equilibrium of this reaction will be dependent on the specific pKa of diethylamine and the pKa of stearic acid. In neutral aqueous environments, a significant portion of the compound is likely to exist in its dissociated form.
Oxidative Degradation by Chemical Oxidants
The chemical oxidation of Sulfamethoxazole (SMX), a widely detected sulfonamide antibiotic in aquatic environments, has been extensively studied as a method for its removal from water and wastewater. nih.gov Advanced Oxidation Processes (AOPs) are a key technology for treating wastewater containing compounds that are not easily removed by conventional methods. aujst.com These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can degrade recalcitrant organic pollutants like SMX. mdpi.comnih.gov Common chemical oxidants and AOPs employed for this purpose include Fenton and photo-Fenton processes, permanganate, and ozonation.
Fenton and Photo-Fenton Processes
The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals, is an effective method for SMX degradation. aujst.com Studies have shown that the Fenton process can achieve 100% removal of SMX under optimal conditions. aujst.comrsc.org For instance, at an initial SMX concentration of 250 mg/L, complete degradation was achieved after 60 minutes at pH 3 with a H₂O₂ concentration of 5.25 x 10⁻³ M and a Fe²⁺ concentration of 1 x 10⁻³ M. aujst.com The efficiency of the Fenton process is highly dependent on pH, with maximum catalytic activity and degradation occurring around pH 3. aujst.com
The photo-Fenton process, an enhancement of the Fenton reaction using UV radiation, also demonstrates rapid SMX degradation, following pseudo-first-order kinetics. mdpi.com Increasing the concentration of Fe(II) significantly accelerates the oxidation rate, with concentrations close to zero being reached in approximately 5 minutes for higher Fe(II) concentrations (4.0 and 5.0 mg/L). mdpi.com While SMX is eliminated quickly, complete mineralization requires longer reaction times due to the persistence of intermediate aromatic and chromophoric compounds. mdpi.com The degradation pathway in Fenton processes often involves the cleavage of the S-N bond, resulting in the formation of by-products like 3-amino-5-methylisoxazole and sulfanilic acid. nih.goviwaponline.com
Table 1: Sulfamethoxazole Degradation via Fenton and Related Processes
| Process | Initial SMX Conc. | Oxidant/Catalyst Conc. | pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Fenton | 250 mg/L | H₂O₂: 5.25 mM; Fe²⁺: 1 mM | 3 | 60 min | 100 | aujst.com |
| Fenton | Not Specified | H₂O₂: 1 mM; Fe²⁺: 0.05 mM | Not Specified | Not Specified | 100 (Removal) | rsc.org |
| Photo-Fenton | 50 mg/L | H₂O₂: 2.0 mM; Fe²⁺: 4-5 mg/L | 3 | ~5 min | ~100 | mdpi.com |
| Modified Fenton (Aeration + Catalysts) | Not Specified | Atmospheric Air, Cu²⁺ | Acidic | 1.5 h | 59 | nih.goviwaponline.com |
| Modified Fenton + UVA | Not Specified | Atmospheric Air, Cu²⁺ | Acidic | 1.5 h | 23 | nih.goviwaponline.com |
Permanganate Oxidation
Permanganate (KMnO₄) is another strong oxidizer used for the removal of emerging micropollutants. tandfonline.com While permanganate alone shows limited effectiveness, its combination with bisulfite (PM/BS) creates a novel AOP that can rapidly remove SMX. tandfonline.comtandfonline.com In the PM/BS system, 80% of SMX was removed within just 10 seconds, a significant increase compared to permanganate or bisulfite alone, which showed no obvious degradation within 300 seconds. tandfonline.com This enhanced degradation is attributed to the formation of reactive manganese species (Mn(III), Mn(V), Mn(VI)), sulfate (B86663) radicals (SO₄•⁻), and hydroxyl radicals (HO•). tandfonline.com
The efficiency of the permanganate/bisulfite system is influenced by pH, with acidic conditions being more favorable for SMX degradation. tandfonline.com The degradation pathways in this system include the cleavage of the N-S bond and amino oxidation. tandfonline.com
Table 2: Sulfamethoxazole Degradation by Permanganate-Based Systems
| Process | Key Reactive Species | pH Condition | Degradation Efficiency | Reaction Time | Reference |
| Permanganate/Bisulfite (PM/BS) | Mn(III), Mn(V), Mn(VI), SO₄•⁻, HO• | Acidic | 80% | 10 s | tandfonline.com |
| Permanganate alone | MnO₄⁻ | Not Specified | No obvious degradation | 300 s | tandfonline.com |
Ozone-Based Processes
Ozonation is a widely applied oxidative treatment for micropollutant removal. nih.gov The degradation of SMX by ozone can be effective, with approximately three moles of ozone consumed per mole of SMX degraded. nih.gov The process leads to the formation of six major transformation products. nih.gov Combining ozone with hydrogen peroxide (the peroxone process) or persulfate can further enhance degradation efficiency by promoting the generation of hydroxyl radicals. researchgate.netbohrium.commdpi.com Alkaline conditions generally improve the degradation rate and mineralization efficiency in ozone-based systems. bohrium.com For SMX, all ozone/oxidant trials at alkaline pH proved to be more effective. bohrium.com
Other Oxidative Systems
Other oxidative systems have also been explored for SMX degradation. Ferrate(VI), a potent oxidant, demonstrated 90.32% SMX degradation after 120 minutes. nih.gov The reaction followed first-order kinetics and was significantly more effective at pH 3 than at pH 7. nih.gov Photocatalysis using titanium dioxide (TiO₂) irradiated with UVA light has also been shown to effectively mineralize SMX, with the reaction initiated by hydroxyl radical attack. nih.gov
Computational Modeling and Theoretical Investigations of Einecs 257 911 3
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in exploring the intrinsic properties of the constituent molecules of Einecs 257-911-3. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and related characteristics. aps.org Given that this compound is a mixture, computational studies often focus on representative isomers of octylated diphenylamine (B1679370) or the parent diphenylamine (DPA) molecule as a model system to understand the fundamental mechanisms of action.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules, balancing accuracy with computational cost. nih.gov DFT studies on DPA and its derivatives involve optimizing the molecular geometry to find the most stable (lowest energy) conformation in both its ground and excited states. researchgate.netresearchgate.net Functionals such as B3LYP and M06-2X are commonly employed for these calculations, providing reliable results for antioxidant molecules. researchgate.netresearchgate.net
These studies reveal how the addition of alkyl (octyl) groups to the diphenylamine core influences the electronic distribution and stability of the molecule. Calculations of the ground state are fundamental for understanding the molecule's stability and preferred conformation, while investigations into the excited state are crucial for predicting its behavior upon exposure to light and its photophysical properties. researchgate.netresearchgate.net
The reactivity of a chemical species can be effectively understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, a key function for a radical-scavenging antioxidant. The LUMO's energy relates to its ability to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (Eg = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. numberanalytics.com
For diphenylamine and its derivatives, DFT calculations show that the HOMO is typically localized over the nitrogen atom and the phenyl rings, which confirms the amine group's role as the primary electron-donating center. researchgate.netresearchgate.net The LUMO is generally distributed across the aromatic system. researchgate.net From these orbital energies, key reactivity indices can be calculated:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
These parameters provide a quantitative basis for comparing the antioxidant potential of different isomers within the this compound mixture.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.13 eV | Relates to electron-donating ability |
| LUMO Energy | -0.89 eV | Relates to electron-accepting ability |
| Energy Gap (Eg) | 4.24 eV | Indicates chemical reactivity and stability |
| Maximum Absorption Wavelength (λmax) | ~300 nm | Predicted primary UV absorption peak |
Note: The values presented are representative figures for the diphenylamine core structure based on DFT calculations found in scientific literature and may vary depending on the specific isomer and computational method (functional/basis set) used. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating molecular absorption spectra and predicting photophysical properties. researchgate.netmdpi.com By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelength (λ_max) and the intensity of the absorption (oscillator strength). researchgate.net For DPA derivatives, these calculations typically predict strong absorption in the UV region of the electromagnetic spectrum. researchgate.netmdpi.com The results help in understanding the material's stability under UV light and its potential to act as a UV stabilizer in addition to its antioxidant properties.
Molecular Dynamics Simulations of Polymer-Additive Interactions
While quantum mechanics is ideal for studying the intrinsic properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of many-molecule systems over time. mdpi.com MD is essential for understanding how additives like this compound disperse and move within a bulk polymer matrix, which directly impacts their effectiveness. dpi-proceedings.com
MD simulations model the interactions between the additive molecules and the surrounding polymer chains. youtube.com These simulations can be performed at different levels of detail:
Atomistic Simulations: Every atom in the system is explicitly represented. This provides a highly detailed view of intermolecular forces, such as van der Waals interactions and hydrogen bonding, which govern the additive's solubility and dispersion within the polymer. mdpi.com
These simulations can predict the radial distribution function, which describes the probability of finding an additive molecule at a certain distance from a polymer chain, offering insights into the compatibility and mixing thermodynamics of the blend.
The ability of an antioxidant to protect a polymer depends on its mobility within the matrix. The additive must be able to migrate to locations where degradation reactions are initiated. MD simulations are a powerful tool for predicting the diffusion coefficient (D) of additives like octylated diphenylamine in various polymers. dpi-proceedings.comnih.gov
The diffusion coefficient is typically calculated by tracking the mean squared displacement (MSD) of the additive molecules over the course of the simulation. The value of D is highly dependent on several factors, including the size and shape of the additive molecule, the temperature, and the free volume and morphology (amorphous vs. crystalline regions) of the polymer. researchgate.netmdpi.com Theoretical predictions often show that larger molecules diffuse more slowly and that diffusion is faster at temperatures above the polymer's glass transition temperature (Tg). mdpi.com The predicted diffusion coefficients can range over several orders of magnitude, typically from 10⁻¹¹ to 10⁻¹⁷ m²/s, depending on the specific polymer and conditions. researchgate.netmdpi.com
| Polymer Matrix | Temperature | Typical Diffusion Coefficient (D) in m²/s |
|---|---|---|
| Polypropylene (B1209903) (PP) | 40 °C | 10-13 - 10-15 |
| Polyethylene (B3416737) (PE) | 60 °C | 10-11 - 10-13 |
| Polyvinyl chloride (PVC) | 70 °C | 10-14 - 10-16 |
| Cellulose Acetate (CA) | 30 °C | ~ 2.5 x 10-12 |
Note: The data represents typical ranges for additives of similar molecular weight to octylated diphenylamine in different polymers, as determined from simulation and experimental studies. Actual values for this compound may vary. researchgate.netmdpi.com
Interfacial Energy and Compatibility Assessments
The molecule possesses both hydrophilic and hydrophobic moieties, suggesting a complex interfacial behavior. The sulfonic acid groups and the morpholinyl groups are expected to contribute to hydrophilic interactions, while the phenyl and triazine rings, along with the stilbene (B7821643) backbone, contribute to its hydrophobic character. This amphiphilic nature is crucial for its function as a fluorescent whitening agent in detergents and on substrates like textiles and paper.
Table 1: Theoretical Interfacial Parameters for this compound
| Parameter | Theoretical Contribution | Influencing Factors |
|---|---|---|
| Polar Component of Surface Energy | High | Presence of sulfonic acid and morpholinyl groups. |
| Dispersive Component of Surface Energy | Moderate to High | Aromatic rings and the stilbene core. |
| Work of Adhesion | Substrate Dependent | Hydrogen bonding with cellulosic fibers; van der Waals forces with synthetic polymers. |
| Spreading Coefficient | Application Dependent | Formulation with surfactants and other detergent components. |
The compatibility of this compound with different polymer matrices and formulations can be predicted using molecular dynamics (MD) simulations and solubility parameter calculations. For instance, the Hansen Solubility Parameters (HSP) could be theoretically calculated to predict its miscibility with various solvents and polymers. Such computational approaches would be invaluable for optimizing its performance in specific applications, ensuring it remains stable and effective.
Predictive Modeling of Environmental Fate and Transformation
Predictive modeling is a key tool for assessing the environmental impact of chemical compounds. For this compound, such models are essential for understanding its persistence, degradation, and distribution in the environment.
Structure-Activity Relationships for Environmental Persistence
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their molecular structure. While specific QSAR studies focused on the environmental persistence of this compound are not widely published, general principles can be applied. The persistence of this compound is influenced by its complex aromatic structure, which is generally resistant to microbial degradation.
Studies on stilbene derivatives have utilized 3D-QSAR models to correlate molecular features with biological activities. nih.govnih.govresearchgate.netmdpi.com A similar approach could be employed to develop models that predict the environmental persistence of stilbene-based fluorescent whitening agents. Key molecular descriptors in such a model for this compound would likely include:
Molecular Weight: The high molecular weight of this compound suggests low volatility and a tendency to partition to solid phases.
Number of Aromatic Rings: The multiple aromatic rings contribute to the molecule's stability and resistance to degradation.
Functional Groups: The sulfonic acid groups increase water solubility, while the triazine rings can be susceptible to specific degradation pathways.
Prediction of Degradation Pathways and Transformation Products
While experimental data indicates that this compound is not readily biodegradable, it is known to undergo photodegradation. researchgate.net Predictive models can help elucidate the potential pathways of this degradation and identify the resulting transformation products.
Photodegradation is likely initiated by the absorption of UV light by the stilbene core, which can lead to isomerization and subsequent cleavage of the molecule. researchgate.net Computational tools like quantum chemical calculations could model the excited states of the molecule and predict the most likely bond scission pathways.
Table 2: Predicted Degradation Pathways and Transformation Products of this compound
| Degradation Pathway | Predicted Initiating Step | Potential Transformation Products |
|---|---|---|
| Photodegradation | UV absorption by the stilbene core leading to photo-oxidative cleavage. | Derivatives of melamine, aldehydes, and alcohols. researchgate.net |
| Biotransformation (limited) | Microbial metabolism of side chains. | Metabolites with modified morpholinyl or phenylamino (B1219803) groups. |
Environmental Compartment Modeling for Distribution and Transport
Environmental compartment models, such as fugacity models, can be used to predict the distribution and transport of this compound in the environment. These models use the physicochemical properties of the compound to estimate its concentration in different environmental compartments like water, soil, sediment, and air.
Given its primary use in laundry detergents, a significant portion of Einecs 257-11-3 is expected to enter wastewater treatment plants. researchgate.net Due to its high affinity for organic matter, a substantial fraction is likely to adsorb to sewage sludge. The remaining portion in the effluent would be discharged into aquatic environments. While long-range transport is not expected, the compound can be transported with riverbed sediments into coastal areas. nih.gov
Machine Learning and Artificial Intelligence for Additive Design
The application of machine learning (ML) and artificial intelligence (AI) in the design of new additives is a rapidly growing field. While specific applications for this compound are not documented, the potential for these technologies is significant.
Data-Driven Approaches for Performance Prediction
Data-driven models can be developed to predict the performance of fluorescent whitening agents based on their molecular structure and physicochemical properties. These models can be trained on existing data from a library of compounds to learn the complex relationships between structure and performance metrics such as whitening efficiency, lightfastness, and stability.
For a compound like this compound, a machine learning model could be trained to predict its fluorescence quantum yield in different environments (e.g., on cotton vs. synthetic fabrics). nih.govnih.gov This would involve generating a set of molecular descriptors for this compound and using them as input for the trained model.
Table 3: Potential Machine Learning Models for Performance Prediction of Fluorescent Whitening Agents
| Model Type | Predicted Property | Required Input Data |
|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Whitening efficiency, photostability. | Molecular descriptors, experimental performance data. |
| Generative Adversarial Networks (GANs) | Novel molecular structures with desired properties. | A large database of existing fluorescent compounds. nih.gov |
| Recurrent Neural Networks (RNNs) | Time-dependent performance (e.g., degradation over time). | Time-series data on fluorescence intensity. |
These data-driven approaches have the potential to accelerate the discovery and optimization of new and improved fluorescent whitening agents, reducing the need for extensive and time-consuming experimental work. nih.gov
High-Throughput Virtual Screening of Derivatives
High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of virtual compounds against a biological target, such as an enzyme or receptor, to identify potential lead molecules. For a compound like diethylammonium (B1227033) stearate (B1226849), HTVS would be applied to screen libraries of its derivatives to discover molecules with enhanced or novel functionalities. While specific HTVS studies on diethylammonium stearate derivatives are not prominent, the methodology has been successfully applied to screen libraries of fatty acids and their derivatives for various biological activities. nih.govnih.gov
The process for screening derivatives of diethylammonium stearate would hypothetically involve several key steps:
Target Selection: A biological target is chosen based on the desired application. For instance, given that fatty acid derivatives can interact with enzymes like Fatty Acid Amide Hydrolase (FAAH) or Fatty Acid Binding Proteins (FABPs), these could serve as potential targets. nih.govacs.org
Virtual Library Generation: A diverse library of virtual derivatives is created by modifying the parent structure of diethylammonium stearate. Modifications could include altering the length and saturation of the stearic acid alkyl chain, introducing functional groups, or modifying the N-ethyl groups of the diethylamine (B46881) moiety.
Molecular Docking: The generated library of derivatives is then docked into the binding site of the selected target protein using specialized software. This process predicts the binding pose and affinity of each molecule, resulting in a score.
Hit Identification and Prioritization: Compounds are ranked based on their docking scores and other calculated properties (e.g., drug-likeness, predicted toxicity). Top-ranked compounds, or "hits," are selected for further analysis and eventual experimental validation. acs.org
The following interactive table illustrates a hypothetical subset of a virtual library of diethylammonium stearate derivatives and key descriptors calculated for a screening campaign.
| Derivative ID | Modification | Molecular Weight ( g/mol ) | Predicted LogP | H-Bond Donors | H-Bond Acceptors | Status |
| DES-001 | Parent Compound | 357.65 | 7.8 | 1 | 2 | Reference |
| DES-002 | Oleate Chain | 355.63 | 7.5 | 1 | 2 | For Screening |
| DES-003 | Myristate Chain | 301.54 | 5.7 | 1 | 2 | For Screening |
| DES-004 | Stearate + N-propyl | 385.70 | 8.8 | 1 | 2 | For Screening |
| DES-005 | Stearate + Hydroxyl | 373.65 | 7.3 | 2 | 3 | For Screening |
| DES-006 | Palmitate Chain | 329.59 | 6.7 | 1 | 2 | For Screening |
This table is for illustrative purposes to demonstrate the concept of a virtual library.
Analysis of such data allows researchers to establish preliminary structure-activity relationships (SAR), guiding the design of more potent and selective derivatives for synthesis and experimental testing.
Optimization of Stabilizer Formulations
Salts of stearic acid, known as stearates, are widely used as heat stabilizers, particularly for polyvinyl chloride (PVC). belikechem.comrewachem.com They function by neutralizing the hydrochloric acid (HCl) that is released during PVC degradation at high processing temperatures, thereby preventing further decomposition. belikechem.com Diethylammonium stearate, as an amine salt of stearic acid, can be considered for such applications. The optimization of a stabilizer formulation is a complex process aimed at achieving a balance of heat stability, processability, and final product properties.
Key parameters that are systematically varied and evaluated during the optimization process include:
Stabilizer Concentration: The amount of the primary stabilizer (e.g., diethylammonium stearate) is critical. Too little may provide insufficient protection, while too much can be uneconomical or negatively affect other properties.
Co-Stabilizers: Stearate stabilizers are often used in synergistic combinations, such as mixed metal stearates (e.g., Calcium/Zinc or Barium/Zinc systems). rewachem.commedcraveonline.com An amine stearate could potentially be used as a co-stabilizer in these systems to enhance performance. Diethylamine itself is known to act as a pH stabilizer. multichemindia.com
Lubricants: Metallic stearates also function as lubricants, reducing friction during processing. rewachem.com The formulation must balance internal and external lubrication to ensure smooth melt flow without sticking to equipment.
Other Additives: Fillers, plasticizers, and impact modifiers are also part of the formulation and can interact with the stabilizer package. researchgate.net
A Design of Experiments (DoE) approach is typically used to efficiently explore the effects of these variables. The following table represents a hypothetical experimental design for optimizing a rigid PVC formulation using diethylammonium stearate (DES) as a co-stabilizer with a primary Calcium/Zinc stearate package.
| Run | Ca/Zn Stearate (phr) | DES (phr) | Lubricant (phr*) | Heat Stability Time (min) | Initial Color (Yellowness Index) |
| 1 | 2.0 | 0.25 | 1.0 | 45 | 15.2 |
| 2 | 2.5 | 0.25 | 1.0 | 55 | 14.8 |
| 3 | 2.0 | 0.50 | 1.0 | 52 | 13.5 |
| 4 | 2.5 | 0.50 | 1.0 | 65 | 12.9 |
| 5 | 2.0 | 0.25 | 1.5 | 48 | 14.5 |
| 6 | 2.5 | 0.25 | 1.5 | 58 | 14.1 |
| 7 | 2.0 | 0.50 | 1.5 | 56 | 12.8 |
| 8 | 2.5 | 0.50 | 1.5 | 70 | 12.1 |
*phr = parts per hundred resin This table is a hypothetical representation of a DoE study for formulation optimization.
By analyzing the results from such experiments, formulation scientists can build predictive models to identify the optimal concentration of each component to achieve the desired performance targets, such as maximizing heat stability time while minimizing discoloration.
Sustainability Assessment and End of Life Considerations for Materials Containing Einecs 257 911 3
Life Cycle Assessment (LCA) Methodologies for Stabilized Polymers
Life Cycle Assessment (LCA) is a standardized method for evaluating the environmental impacts of a product throughout its entire life cycle. lu.se This analysis considers all stages from raw material extraction, manufacturing, and use to its final disposal or recycling. nih.gov For polymers containing stabilizers like UV-326, LCA provides a framework to quantify the environmental trade-offs between the initial impact of the additive's production and the extended lifespan it provides to the final product. 3vsigmausa.comwelltchem.com The process is typically divided into four phases: goal and scope definition, life cycle inventory analysis (LCI), life cycle impact assessment (LCIA), and interpretation. lu.se
Cradle-to-Gate and Cradle-to-Grave Analysis of Production and Use Phases
The life cycle of a stabilized polymer can be analyzed through two primary system boundaries: cradle-to-gate and cradle-to-grave.
Cradle-to-Gate: This analysis covers the product stage, from raw material extraction to the factory gate, before it is transported to the consumer. lu.sereagens-group.com For a polymer stabilized with UV-326, this includes the environmental burdens associated with the extraction and processing of raw materials for both the base polymer (e.g., crude oil for polyolefins) and the UV stabilizer itself. europa.eu The manufacturing processes, including the energy consumed during polymerization and the compounding stage where UV-326 is mixed with the polymer, are also included. reagens-group.comeuropa.eu The cradle-to-gate assessment does not include the use or end-of-life phases. lu.se
Interactive Table: Stages in the Life Cycle of Polymers Stabilized with UV-326
| Life Cycle Stage | Description | Key Considerations for UV-326 |
| A1: Raw Material Supply | Extraction and processing of all raw materials for the polymer and the additive. | Includes impacts from producing precursors for UV-326 (e.g., substituted phenols, benzotriazoles). reagens-group.com |
| A2: Transport | Transportation of raw materials to the manufacturing facility. | Impact depends on distance and mode of transport for both polymer and additive components. reagens-group.com |
| A3: Manufacturing | Production of the stabilized polymer (polymerization and compounding). | Energy consumption for melt compounding the UV-326 powder or flakes into the polymer matrix. petropooyan.com |
| B: Use Phase | The service life of the final product (e.g., outdoor furniture, automotive part). | UV-326 extends product life by absorbing UV radiation, preventing discoloration and embrittlement. 3vsigmausa.commoldall.com |
| C: End-of-Life | Collection, sorting, and final disposal or recycling of the product. | Fate of UV-326 in recycling streams; potential for leaching from landfills or destruction during incineration. emerald.vcbasel.int |
Comparative LCA of Stabilized vs. Unstabilized Materials
A comparative LCA is essential to understand the net environmental benefit of using UV stabilizers. While the production of additives like UV-326 introduces an additional environmental impact at the manufacturing stage, their use can significantly extend the functional lifespan of plastic products. welltchem.comeupegypt.com
Unstabilized polymers, especially those exposed to sunlight, undergo rapid photodegradation. 3vsigmausa.com This process leads to aesthetic failures like yellowing and mechanical failures such as cracking and brittleness, rendering the product unusable. 3vsigmausa.comeupegypt.com Consequently, products made from unstabilized materials require more frequent replacement, which in turn consumes more resources and energy for manufacturing new products and generates more waste. eupegypt.com
Interactive Table: Comparative Life Cycle Impact Profile
| Impact Category | Unstabilized Polymer | Polymer Stabilized with UV-326 | Rationale |
| Manufacturing Impact (per unit) | Lower | Higher | The addition of the UV stabilizer adds a manufacturing step and associated resource use. europa.eu |
| Product Lifespan | Shorter | Longer | UV-326 protects against UV degradation, enhancing durability. 3vsigmausa.comwelltchem.com |
| Replacement Frequency | High | Low | Longer lifespan reduces the need for frequent replacements. eupegypt.com |
| Overall Resource Consumption (over time) | Higher | Lower | Fewer replacements lead to less cumulative material and energy use. core.ac.uk |
| Overall Waste Generation (over time) | Higher | Lower | Fewer discarded products result in less waste sent to landfill or incineration. 3vsigmausa.com |
Impact of Additive Manufacturing on Overall Polymer Life Cycle
Additive manufacturing (AM), or 3D printing, is changing how polymer products are made and used. This technology allows for the creation of complex geometries and on-demand production, which can reduce manufacturing waste compared to traditional subtractive methods. The development of high-performance, 3D-printable composites often involves incorporating functional additives to improve properties. mdpi.com
For AM applications, especially those intended for outdoor use or exposure to light, the integration of UV stabilizers like UV-326 is critical to ensure the durability and longevity of the printed parts. mdpi.com Research focuses on developing novel material formulations that blend polymers with additives to create sustainable and high-performance composites for 3D printing. mdpi.com
However, AM also presents challenges to the polymer life cycle. The materials used are often complex blends or composites, which can be difficult to recycle using conventional methods. Advancing circular economy principles in additive manufacturing requires research into material development, process optimization, and the design of products that can be effectively recycled or repurposed at their end-of-life. mdpi.com
Circular Economy Principles in Polymer Additive Design
The transition from a linear "take-make-dispose" model to a circular economy is a key goal for the plastics industry. acs.orgdatabridgemarketresearch.com A circular economy is based on designing out waste and pollution, keeping products and materials in use for as long as possible, and regenerating natural systems. acs.org Additives play a complex role in this transition; they are essential for the performance and durability that allow materials to be kept in use, but they can also pose significant challenges to recycling and circularity. emerald.vcipen.org
Material Circularity Indicators for Stabilized Polymers
Material Circularity Indicators (MCIs) are metrics designed to measure how effectively a material flows through a circular economy, considering factors like recycled content, recycling efficiency, and end-of-life management. researchgate.netuminho.pt For polymers stabilized with additives like DLTDP, these indicators must account for the additive's fate and function across multiple life cycles.
The effectiveness of DLTDP is crucial for maintaining polymer integrity, which in turn affects circularity. wikipedia.org During each reprocessing cycle, thermal and mechanical stress can degrade the polymer, but the antioxidant mitigates this damage, preserving the material's properties and its potential for future use. rmix.itresearchgate.net However, the MCI is also influenced by the "usefulness" of the recycled material. uminho.pt The consumption of DLTDP during the polymer's life and the presence of its degradation byproducts can impact the performance and safety of the recyclate, thereby affecting its circularity score. nih.gov Key parameters in circularity micro-indicators for plastics include the content of potentially harmful additives and the efficiency of the recycling process in handling them. uminho.pt
Table 1: Factors Influencing Material Circularity Indicators for DLTDP-Stabilized Polymers
| Factor | Description | Impact on Circularity |
| Additive Consumption | DLTDP is consumed during processing and service life to protect the polymer. | Higher consumption reduces the stabilization capacity for subsequent recycling loops, potentially lowering the quality and value of the recyclate. |
| Degradation Products | Oxidation of DLTDP can form sulfoxide (B87167) and sulfone derivatives. nih.govresearchgate.net | These byproducts may not provide the same stabilizing effect and could affect the recycled polymer's properties or regulatory compliance. nih.gov |
| Recycling Process Efficiency | The ability of a recycling process to retain the polymer's molecular weight and additive functionality. | High-efficiency recycling preserves the material's value and reduces the need for new virgin materials and additives, improving circularity. |
| Recycled Content Viability | The performance and safety of incorporating recyclate containing residual DLTDP and its byproducts into new products. | If performance is compromised or harmful substances are present, the potential for closed-loop recycling decreases. iaamonline.org |
Recycling and Reprocessing Challenges for Materials Containing Einecs 257-911-3
The presence of DLTDP in polymers presents specific challenges during recycling. While essential for initial stability, its transformation and interaction with the polymer matrix during reprocessing are critical concerns for creating high-quality recycled materials.
During a polymer's service life and subsequent recycling, it undergoes thermal and oxidative stress, which DLTDP is designed to mitigate. preprints.orgresearchgate.net However, in this process, DLTDP itself is consumed and degraded. The primary degradation pathway for thioether antioxidants like DLTDP is the oxidation of the sulfur atom, leading to the formation of sulfoxides and, with further oxidation, sulfones. nih.govresearchgate.net
These degradation products lack the hydroperoxide-decomposing efficacy of the original DLTDP molecule. mdpi.com Consequently, a recycled polymer may have depleted antioxidant capacity, making it more susceptible to chain scission and cross-linking during reprocessing. researchgate.netpreprints.org This degradation leads to a deterioration of mechanical properties such as tensile strength and impact resistance, as well as aesthetic issues like discoloration. rmix.itresearchgate.net The reduced molecular weight and altered polymer architecture compromise the performance of the recycled material, often limiting its use to less demanding applications than the virgin polymer. iaamonline.orgpreprints.org
Table 2: Effect of DLTDP Degradation on Recycled Polyolefin Properties
| Property | Effect of Depleted/Degraded DLTDP | Scientific Rationale |
| Melt Flow Index (MFI) | Increase | Polymer chain scission reduces viscosity, leading to a higher MFI. preprints.org |
| Tensile Strength | Decrease | Shorter polymer chains resulting from degradation reduce the material's ability to withstand stress. iaamonline.org |
| Impact Resistance | Decrease | Chain scission and cross-linking can make the material more brittle. preprints.org |
| Oxidative Stability | Significant Decrease | The antioxidant system is depleted, leaving the polymer vulnerable to further oxidation in subsequent processing cycles. preprints.orgresearchgate.net |
| Color | Yellowing/Discoloration | Formation of chromophoric groups from polymer and additive degradation. researchgate.net |
To create high-purity recycled polymers akin to virgin material, the removal of legacy additives and their degradation products is often necessary. psycheplastics.eunih.gov This is a significant challenge in chemical recycling. Solvent-based methods are the most promising for this purpose and include two main approaches:
Solid-Liquid Extraction (SLE) : This technique involves using a solvent that can selectively dissolve the additives without dissolving the polymer matrix itself. The efficiency is often limited by the slow diffusion of large additive molecules like DLTDP through the solid polymer. psycheplastics.eu
Dissolution-Precipitation : In this method, a solvent is used to dissolve the entire polymer, releasing all additives into the solution. fraunhofer.de The polymer is then precipitated out, typically by adding an anti-solvent or changing the temperature, leaving the additives behind in the solvent. rsc.org This technique is generally more effective for removing a wide range of additives but can be more energy- and solvent-intensive. psycheplastics.eunih.gov
Technologies based on these principles are being developed. The CreaSolv® Process, for example, uses selective dissolution to separate polymers and remove contaminants. fraunhofer.de Other approaches like the PureCycle technology use a combination of extraction and dissolution to purify polypropylene (B1209903). psycheplastics.eu The choice of solvent and process conditions is critical and depends on the specific polymer-additive system. nih.govrsc.org
Characterizing the concentration and chemical state of DLTDP in complex recycled streams is a significant analytical challenge. Recycled plastics are often a heterogeneous mix of materials with varied histories, containing a cocktail of additives, contaminants, and degradation products. researchgate.netfoodpackagingforum.org
Key challenges include:
Sample Preparation : Extracting DLTDP and its more polar degradation products (sulfoxides, sulfones) from the non-polar polymer matrix efficiently and without causing further degradation is difficult.
Complex Matrix : The presence of numerous other additives (primary antioxidants, UV stabilizers, fillers) and contaminants can interfere with analytical signals, making accurate identification and quantification difficult. researchgate.net
Low Concentrations : Additives are typically present in low concentrations (less than 1% by weight), requiring highly sensitive analytical techniques. mdpi.com
Lack of Standards : Reference standards for the various degradation products of DLTDP may not be commercially available, complicating positive identification.
Advanced chromatographic techniques are essential to overcome these challenges. researchgate.net
Regulatory Science for Additive Monitoring in Material Streams
As recycled plastics are increasingly used in consumer goods and food packaging, regulatory oversight is crucial to ensure safety. europa.eupttgcgroup.comnih.gov This requires robust analytical science to monitor for the presence of legacy additives and potential contaminants in recycled material streams.
Developing and validating analytical methods for monitoring DLTDP and its byproducts is essential for regulatory compliance. These methods must be reliable, reproducible, and capable of detecting relevant substances at levels stipulated by regulations, such as those for food contact materials. pttgcgroup.comaccustandard.comfao.org
The primary analytical approach involves a combination of extraction followed by chromatography coupled with mass spectrometry:
Extraction : Solvent extraction is used to isolate the additives from the polymer.
Analysis :
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing the thermally stable parent DLTDP molecule. foodpackagingforum.org Techniques like headspace GC-MS can be used to identify volatile degradation products that may cause odors. researchgate.netchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for analyzing less volatile and more polar degradation products like the sulfoxide and sulfone derivatives of DLTDP, which are not amenable to GC. nih.gov High-performance liquid chromatography (HPLC) methods have been specifically developed for separating thiodipropionate compounds. sielc.com
These methods are used to verify compliance with regulations like the European Union's frameworks for plastic materials intended to come into contact with food (e.g., Regulation (EU) No. 10/2011), which sets limits on the migration of specific substances. pttgcgroup.com
Table 3: Analytical Techniques for Monitoring DLTDP in Recycled Polymers
| Technique | Analyte Type | Strengths | Limitations |
| FTIR Spectroscopy | Polymer type, functional groups | Fast, non-destructive, good for identifying bulk polymer and high-concentration additives. shimadzu.com | Low sensitivity, not suitable for quantifying trace additives or complex mixtures. |
| GC-MS | Volatile & semi-volatile compounds | Excellent separation and identification of thermally stable compounds like DLTDP. foodpackagingforum.org | Not suitable for non-volatile or thermally labile degradation products (e.g., sulfoxides). |
| LC-MS | Non-volatile & polar compounds | Ideal for identifying and quantifying DLTDP degradation products (sulfoxides, sulfones). nih.govresearchgate.net | Can be more complex and costly than GC-MS. |
| Size Exclusion Chromatography (SEC/GPC) | Polymer molecular weight distribution | Directly measures the impact of degradation on the polymer chains. shimadzu.comgcms.cz | Does not provide information on specific additives. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting, crystallinity) | Shows changes in polymer morphology due to recycling and additive influence. gcms.czresearchgate.net | Indirect measurement of degradation; does not identify chemical species. |
Compound Names
| EINECS Number | Common Name | Chemical Name |
| 257-911-3 | DLTDP | Didodecyl 3,3'-thiodipropionate |
| N/A | PP | Polypropylene |
| N/A | PE | Polyethylene (B3416737) |
| N/A | DLTDP-SO | Didodecyl 3,3'-thiodipropionate sulfoxide |
| N/A | DLTDP-SO2 | Didodecyl 3,3'-thiodipropionate sulfone |
Harmonization of Global Standards for Additive Detection
The effective management and sustainability of materials containing additives such as this compound, also known as Fluorescent Brightener 71 (FB-71), are contingent upon the ability to accurately detect their presence in various products. industrialchemicals.gov.auindustrialchemicals.gov.au The harmonization of global standards for additive detection is a critical step towards creating a transparent and level playing field for industries worldwide, ensuring product safety, and facilitating responsible end-of-life management.
International organizations are pivotal in the development and harmonization of these standards. Bodies like the International Organization for Standardization (ISO), ASTM International, and the European Committee for Standardization (CEN) are actively working to create a unified set of standards for manufacturing and materials, including the additives incorporated within them. astm.orgmetal-am.comamcoe.org The goal of collaborations, such as the one between ISO's Technical Committee TC 261 and ASTM's F42 committee on additive manufacturing, is to establish a common roadmap and organizational structure for standards that are recognized globally. swerim.se This synergy aims to eliminate redundant efforts and maximize resource allocation to meet the industry's need for a single set of international standards. swerim.se
These standards encompass various aspects, including terminology, material specifications, and testing procedures. metal-am.com For instance, ISO 17296-3:2014 specifies the main quality characteristics of parts made by additive manufacturing and recommends appropriate test procedures, which is crucial for verifying the composition of materials. metal-am.com
The detection of specific additives like fluorescent brighteners often relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Fluorescence Detection (FLD) is a robust method for separating, identifying, and quantifying fluorescent brighteners in materials such as textiles and paper. newclothmarketonline.com The development of standardized HPLC methods allows for accurate and repeatable measurements, which is essential for regulatory compliance and quality control. newclothmarketonline.com
The table below summarizes key international bodies and their roles in standardizing additive detection.
| Organization | Role in Standardization | Relevant Standards/Committees |
| ISO (International Organization for Standardization) | Develops and publishes international standards to ensure quality, safety, and efficiency. | ISO/TC 261 (Additive Manufacturing), ISO 17296 series on Additive Manufacturing. metal-am.comswerim.se |
| ASTM International | Develops and provides voluntary consensus technical standards for a wide range of materials, products, systems, and services. | Committee F42 (Additive Manufacturing Technologies), Committee D20 (Plastics). astm.orgamcoe.org |
| CEN (European Committee for Standardization) | Develops European Standards (EN) to harmonize technical specifications across Europe. | TC 438 (Additive Manufacturing), works to publish ISO/ASTM standards as EN standards. astm.orgamcoe.org |
| Codex Alimentarius Commission (CAC) | Sets international food standards, guidelines, and codes of practice, including standards for food additives. taxmanagementindia.com | General Standard for Food Additives (GSFA). taxmanagementindia.com |
Harmonizing these standards globally helps build trust in the properties and quality of materials, which is particularly important for new manufacturing processes and for ensuring that recycled materials are free from harmful contaminants. metal-am.com
Frameworks for Tracking Material Flow and Additive Presence
To achieve a circular economy and ensure the sustainable use of materials containing additives like this compound, it is essential to have robust frameworks for tracking material flow and the presence of these additives throughout a product's lifecycle. Such frameworks are crucial for managing waste streams, improving recycling efficiency, and minimizing the environmental release of potentially harmful substances. acs.org
Material Flow Analysis (MFA) is a systematic approach used to quantify the flows and stocks of materials within a defined system, such as a manufacturing process or a national economy. inpixon.com MFA provides a comprehensive overview of how materials, including plastics and their chemical additives, move through various stages from production to end-of-life. acs.org Tools based on MFA, such as the End-of-Life Plastic and Additive Flow Tracker (EoLPAFT), have been developed to help decision-makers analyze the impacts of different management scenarios for plastic waste, considering the chemical additives they contain. acs.org This allows for the estimation of additive releases to the environment and potential occupational exposures associated with recycling, incineration, and landfilling. acs.org
The development of digital tracking and traceability systems is a key component of modern material flow frameworks. These technologies provide real-time visibility and data on materials as they move through the supply chain.
Key technologies used for tracking material and additive presence include:
Real-Time Location Systems (RTLS) : Using technologies like RFID, RTLS allows for the precise tracking of tagged items throughout a facility or supply chain, providing data on location, movement patterns, and dwell times. inpixon.com
Internet of Things (IoT) : IoT devices and sensors can be embedded in containers or on products to monitor not just location but also environmental conditions like temperature and humidity, ensuring the integrity of sensitive materials. airpharm.com
Barcode and QR Code Systems : Assigning unique identifiers to chemical containers or product batches enables detailed information to be stored and accessed easily, covering usage, safety precautions, and storage requirements. sbnsoftware.com
Blockchain Technology : Offers a secure and unalterable ledger for recording transactions in the supply chain. airpharm.com This creates a reliable and auditable history of a material's journey, enhancing transparency and compliance. airpharm.com
Digital Twins : By creating a virtual replica of a physical manufacturing system or supply chain, digital twins can be used to simulate and optimize material flows and production processes. mdpi.commdpi.com This allows for the pre-production validation of designs and processes. mdpi.com
The table below outlines different tracking frameworks and their primary functions.
| Framework/Technology | Primary Function | Application Example |
| Material Flow Analysis (MFA) | Quantifies the flow and stock of materials within a system to identify environmental and economic impacts. inpixon.com | Using a tool like EoLPAFT to model plastic and additive flows in a national waste management system. acs.org |
| RFID (Radio Frequency Identification) | Automated inventory control and real-time tracking of products and containers in warehouses and during transport. airpharm.comturckvilant.com | Tracking chemical containers within a manufacturing facility to ensure proper handling and storage. turckvilant.com |
| IoT (Internet of Things) | Real-time monitoring of product status and environmental conditions (e.g., temperature, humidity) during transport and storage. airpharm.com | Ensuring temperature-sensitive chemicals remain within safe parameters throughout their journey. airpharm.com |
| Blockchain | Creates a secure, transparent, and unalterable record of all transactions and movements within a supply chain. airpharm.com | Providing a verifiable audit trail for the provenance and handling of regulated chemical substances. airpharm.com |
| Digital Twin | Simulates and optimizes manufacturing operations and material flows in a virtual environment before physical implementation. mdpi.commdpi.com | Testing the efficiency of a new recycling process for plastics containing specific additives. |
These frameworks and technologies are essential for creating a transparent supply chain where the history and composition of materials are readily accessible. sbnsoftware.com This not only helps companies meet regulatory requirements but also drives efficiency, reduces waste, and supports sustainability goals by enabling better end-of-life management for materials containing additives like this compound. inpixon.comgreenbusinessjournal.co.uk
Mismatch Identified: this compound and Advanced UV Absorber Applications
An in-depth analysis reveals a significant discrepancy between the specified chemical compound, This compound , and the requested article outline focusing on advanced benzotriazole-based UV absorbers and their applications. The compound identified by this compound is Stearic acid, compound with diethylamine (B46881) (1:1) , with the corresponding CAS number 52434-58-9 . This substance is fundamentally different in its chemical nature and function from the benzotriazole (B28993) derivatives detailed in the provided article structure.
Stearic acid is a long-chain saturated fatty acid, and diethylamine is a secondary amine. Their compound is primarily used as an emulsifier, antistatic agent, and in some cases, as a processing aid in polymer formulations. While it may be used in conjunction with other additives, it does not function as a primary UV absorber, particularly not in the sophisticated manner of benzotriazole-based systems which operate through intramolecular proton transfer to dissipate UV energy.
The requested outline details future research and applications for a high-performance UV absorber, including:
Development of Novel Derivatives: Focusing on benzotriazole-based macromolecular stabilizers, covalently bonded additives, and bio-based architectures.
Integration in Smart Materials: Exploring self-healing polymers and photo-responsive materials.
These topics are at the forefront of polymer stabilization and materials science, centered on a class of compounds to which Stearic acid, compound with diethylamine (1:1) does not belong. There is no scientific literature or data to support the discussion of this compound within the context of benzotriazole chemistry, macromolecular stabilization, or its integration into the specified advanced material systems.
Therefore, generating an article that is both scientifically accurate for this compound and adheres to the provided outline is not feasible. The chemical identity of the subject compound does not align with the advanced applications and chemical structures specified in the requested topics.
Future Research Trajectories and Emerging Applications of Einecs 257 911 3
Integration in Smart Materials and Advanced Composites
Additives for Fiber-Reinforced Polymer Composites
The incorporation of Antioxidant 1010 and similar hindered phenolic antioxidants is crucial for enhancing the durability and service life of fiber-reinforced polymer (FRP) composites. These materials are increasingly used in applications demanding high strength and long-term performance, where they are exposed to thermal and oxidative stress.
Research has shown that the addition of hindered phenolic antioxidants to the polymer matrix of FRPs significantly reduces chemical degradation, thereby preserving the mechanical properties and extending the service life of the composite, particularly under thermal aging conditions. google.com Synergistic blends of sterically hindered phenolic antioxidants and phosphonates have demonstrated excellent protection against embrittlement and premature fatigue of mechanical properties in both unreinforced and glass-fiber reinforced polymers. specialchem.comspecialchem.com These blends offer long-term heat stability at temperatures up to 150°C, efficient process stabilization against yellowing and degradation, and high efficiency, especially in glass-fiber reinforced polyamides. specialchem.com
A Korean patent highlights the use of a heat stabilizer system comprising a hindered phenolic compound, specifically mentioning Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Antioxidant 1010), in combination with a phosphite (B83602) and a phosphonite for glass fiber reinforced polyester (B1180765) resin compositions. This formulation was designed to prevent discoloration at high temperatures over extended periods, a critical requirement for many applications of these composites. google.com The patent details the use of a chop strand glass fiber with a diameter of 13 μm and a length of 3 mm, coated with an epoxy-based material, within a polyester resin matrix. The heat stabilizer, containing Antioxidant 1010, was included at a concentration of 0.1 to 5 parts by weight per 100 parts of the resin composition to achieve superior color stability and gloss retention at elevated temperatures. google.com
Table 1: Effect of Hindered Phenolic Antioxidant Blends on Mechanical Properties of Fiber-Reinforced Polyamides This table is a representative summary based on data from technical datasheets for antioxidant blends.
| Property | Unreinforced Polyamide | Glass-Fiber Reinforced Polyamide with Antioxidant Blend |
| Tensile Strength | High | Maintained at high temperatures |
| Impact Strength | Good | Excellent, with protection against embrittlement |
| Long-Term Heat Stability | Moderate | Excellent, up to 150°C |
| Color Stability | Prone to yellowing | Excellent, non-discoloring |
Nanotechnology and Encapsulation Approaches for Enhanced Performance
To overcome challenges such as migration and to enhance the efficiency of Antioxidant 1010, researchers are turning to nanotechnology and encapsulation techniques. These approaches aim to control the release of the antioxidant, improve its dispersion within the polymer matrix, and create multifunctional materials.
Encapsulating antioxidants within nanoparticles offers a promising method for their controlled and targeted release, thereby extending their protective effects over a longer period. Mesoporous silica (B1680970) nanoparticles are being investigated as carriers for the controlled release of various active agents, a principle that can be applied to antioxidants. nih.govrsc.org
Studies have investigated the use of nanoparticles to control the release of Antioxidant 1010 from polymer matrices. One study explored the migration of Antioxidant 1010 from low-density polyethylene (B3416737) (LDPE) into a food simulant, demonstrating that the incorporation of nanoclay and nanosilica significantly decreased the migration level of the antioxidant. researchgate.net This effect was attributed to an increased degree of crystallinity in the polymer and potential synergistic effects when both types of nanoparticles were used concurrently. researchgate.net Another study suggested that aluminum oxide nanoparticle surfaces can adsorb and then slowly release Antioxidant 1010, which could be a mechanism for controlled release. researchgate.net
A pH-responsive free-blockage release system based on the hydrophobic/hydrophilic conversion of mesoporous silica nanopores has been developed, which could potentially be adapted for the controlled release of antioxidants in response to specific environmental triggers that signify the onset of degradation. nih.gov
Core-shell structures provide a physical barrier that can prevent the premature degradation or migration of the antioxidant. This is particularly beneficial for maintaining the long-term stability of the polymer, as the loss of stabilizer is a key factor in material failure. excelplas.com
The concept of core-shell technology involves encapsulating the active substance (the core) within a protective outer layer (the shell). This approach can improve the compatibility of the additive with the polymer matrix and enhance its resistance to extraction and migration. google.comicp2025.de Research has shown that core-shell nanofibers, for example, can be produced by coaxial electrospinning to encapsulate active compounds. semanticscholar.org While direct studies detailing the synthesis of core-shell structures with Antioxidant 1010 as the core are emerging, related research provides a strong basis for this approach. For instance, a patent describes the synthesis of a diglycidyl ether-core/shell-polymer suspension where an emulsion of a hindered phenolic antioxidant, n-octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, is added to the formulation. google.com
Furthermore, in blends of polypropylene (B1209903) (PP), ultra-high molecular weight polyethylene (UHMWPE), and elastomer-olefin block copolymers (OBC), the addition of Antioxidant 1010 was part of a process that resulted in a core-shell structure with UHMWPE as the core and OBC as the shell, leading to improved mechanical and thermal properties. researchgate.net
The addition of Antioxidant 1010 to polymer nanocomposites can lead to multifunctional materials with enhanced properties beyond just oxidative stability. The antioxidant can play a crucial role in improving the compatibility between the polymer matrix and the nanofillers, leading to better dispersion and, consequently, improved mechanical and thermal properties.
One study on polypropylene (PP)/layered silicate (B1173343) nanocomposites found that the presence of an antioxidant was critical for achieving a good dispersion of the silicate layers. researchgate.net The nanocomposite with both the layered silicate and the antioxidant exhibited significantly higher tensile modulus and storage modulus compared to the unfilled PP. In contrast, the nanocomposite without the antioxidant showed lower rheological values due to thermal decomposition of the PP and poor compatibility between the polymer and the filler. researchgate.net This indicates that the antioxidant not only protects the polymer during processing but also facilitates the creation of a more effective nanocomposite structure.
In another example, Antioxidant 1010 was used to assist the thermal reduction of graphene oxide on cotton fabric, contributing to the development of a conductive and superhydrophobic material. researchgate.net This demonstrates the potential for this antioxidant to be used in the fabrication of advanced functional textiles.
Table 2: Performance of Polypropylene/Layered Silicate Nanocomposites with and without Antioxidant 1010 Data synthesized from a study on PP/layered silicate nanocomposites. researchgate.net
| Property | Unfilled PP | PP/C18-MMT (5 wt%) without Antioxidant | PP/C18-MMT (5 wt%) with Antioxidant (0.5 phr) |
| Tensile Modulus | Baseline | - | ~1.4 times higher than unfilled PP |
| Storage Modulus | Baseline | Lower than unfilled PP | ~1.3 times higher than unfilled PP |
| Dispersion of Silicate | N/A | Poor | Intercalated state, enhanced compatibility |
Q & A
Q. How can researchers systematically determine the physicochemical properties of Einecs 257-911-3?
Methodological Answer: Begin with standardized analytical techniques such as:
- Thermogravimetric analysis (TGA) for thermal stability assessment.
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural elucidation .
- High-Performance Liquid Chromatography (HPLC) to evaluate purity and degradation products . Ensure reproducibility by adhering to IUPAC protocols for instrument calibration and sample preparation .
Q. What experimental controls are essential when studying the reactivity of this compound under varying environmental conditions?
Methodological Answer:
- Use negative controls (e.g., inert solvents) to isolate compound-specific reactivity.
- Include positive controls (e.g., known reactive analogs) to validate assay sensitivity.
- Document ambient conditions (temperature, humidity) using calibrated sensors and apply statistical error margins to account for variability .
Q. How should researchers design a literature review strategy to identify gaps in existing studies on this compound?
Methodological Answer:
- Use databases like SciFinder and Reaxys with search terms combining "this compound" AND "synthesis," "degradation," or "mechanism."
- Apply PICO framework (Population, Intervention, Comparison, Outcome) to filter studies by relevance .
- Map trends using citation analysis tools (e.g., VOSviewer) to identify understudied areas .
Advanced Research Questions
Q. How can contradictory data on the catalytic behavior of this compound be resolved?
Methodological Answer:
- Perform meta-analysis to quantify variability across studies, using Cochran’s Q test for heterogeneity .
- Replicate experiments under standardized conditions, isolating variables such as solvent polarity or catalyst loading .
- Apply multivariate regression to identify confounding factors (e.g., trace impurities) .
Q. What advanced computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- Use Density Functional Theory (DFT) with basis sets (e.g., B3LYP/6-31G*) to predict molecular orbitals and reactivity .
- Validate models against experimental X-ray crystallography data to ensure accuracy.
- Employ molecular dynamics simulations to study solvation effects and conformational changes .
Q. How should researchers optimize synthetic protocols for this compound to improve yield while minimizing byproducts?
Methodological Answer:
Q. What strategies are effective for reconciling conflicting spectroscopic data in structural characterization?
Methodological Answer:
- Cross-validate results using complementary techniques (e.g., 2D-NMR for ambiguous peaks, Raman spectroscopy for symmetry analysis) .
- Perform principal component analysis (PCA) on spectral datasets to identify outlier measurements .
- Consult crystallographic databases (e.g., Cambridge Structural Database) for comparative bond-length/angle data .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
Methodological Answer:
Q. How can researchers address reproducibility challenges in kinetic studies of this compound?
Methodological Answer:
- Standardize reaction vessels and agitation methods to eliminate mechanical variability.
- Use Arrhenius plots to derive activation energies across independent trials.
- Publish raw datasets and instrument parameters in supplementary materials to enable cross-validation .
Ethical and Procedural Considerations
Q. What ethical guidelines apply to toxicity testing of this compound in academic settings?
Methodological Answer:
- Follow OECD Guidelines for Chemical Testing (e.g., Test No. 423 for acute oral toxicity).
- Obtain approval from institutional review boards (IRBs) for studies involving biological models .
- Disclose conflicts of interest and funding sources in compliance with ACS Ethical Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
